molecular formula C10H8N4S B167466 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine CAS No. 10136-64-8

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

Cat. No.: B167466
CAS No.: 10136-64-8
M. Wt: 216.26 g/mol
InChI Key: URINLJMMDZLYSE-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. This compound features the imidazo[2,1-b][1,3,4]thiadiazole core, a heterocyclic system recognized for its diverse biological properties . Research on closely related analogues has demonstrated that this structural class possesses considerable antiproliferative activity. For instance, certain 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising in vitro activity against a panel of resistant pancreatic ductal adenocarcinoma (PDAC) cell lines, with half maximal inhibitory concentration (IC50) values reaching the low micromolar range (e.g., 5.11 µM) . Beyond oncology, the imidazo[2,1-b][1,3,4]thiadiazole scaffold is a versatile pharmacophore investigated for its potential in infectious disease research. Studies on novel hybrid compounds containing this core have reported efficient antibacterial and antitubercular activities, in some cases exhibiting excellent activity against Mycobacterium smegmatis . The 2-amino group on the structure offers a handle for further chemical functionalization, making this compound a valuable building block for synthesizing a wider library of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINLJMMDZLYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348964
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10136-64-8
Record name 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-phenylimidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system renowned for its diverse and significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthetic routes to a key derivative, 6-phenylimidazo[2,1-b]thiadiazole-2-amine. We will delve into the prevalent synthetic strategies, the underlying reaction mechanisms, detailed experimental protocols, and the analytical characterization of the target molecule and its crucial intermediates. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical guidance for the synthesis of this important molecular entity.

Introduction: The Significance of the Imidazo[2,1-b]thiadiazole Core

The fusion of imidazole and thiadiazole rings to form the imidazo[2,1-b][1][2][3]thiadiazole system creates a unique bicyclic scaffold with a bridgehead nitrogen atom.[4] This arrangement imparts a rigid conformational structure and specific electronic properties that are conducive to potent interactions with various biological targets. Derivatives of this core structure have been extensively explored and have demonstrated a wide spectrum of pharmacological activities, including:

  • Anticancer Activity: Numerous studies have highlighted the potent antiproliferative effects of imidazo[2,1-b]thiadiazole derivatives against various cancer cell lines.[1][5]

  • Anti-inflammatory Properties: This class of compounds has shown significant potential in modulating inflammatory pathways.[6]

  • Antimicrobial and Antifungal Activity: The scaffold is a recurring motif in the development of new agents to combat bacterial and fungal infections.[7]

  • Antitubercular and Anticonvulsant Activities: Research has also pointed towards their potential in treating tuberculosis and neurological disorders.[7]

The 6-phenylimidazo[2,1-b]thiadiazole-2-amine, in particular, serves as a valuable building block for the synthesis of more complex and targeted therapeutic agents. The presence of the 2-amino group provides a reactive handle for further functionalization, allowing for the exploration of a vast chemical space and the optimization of pharmacological properties.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 6-phenylimidazo[2,1-b]thiadiazole-2-amine, reveals two primary synthetic pathways.

G target 6-phenylimidazo[2,1-b]thiadiazole-2-amine intermediate1 2-amino-5-phenyl-1,3,4-thiadiazole target->intermediate1 Route 1: Cyclocondensation intermediate2 α-halo-acetyl derivative target->intermediate2 Route 1: Cyclocondensation intermediate3 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole target->intermediate3 Route 2: Nucleophilic Substitution intermediate4 Amine source target->intermediate4 Route 2: Nucleophilic Substitution starting_material1 Benzoic Acid intermediate1->starting_material1 starting_material2 Thiosemicarbazide intermediate1->starting_material2 starting_material3 2-amino-5-bromo-1,3,4-thiadiazole intermediate3->starting_material3 starting_material4 ω-bromo-acetophenone intermediate3->starting_material4

Figure 1: Retrosynthetic analysis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine.

Route 1 (Direct Cyclocondensation): This is the most common and direct approach. It involves the reaction of a pre-formed 2-amino-5-phenyl-1,3,4-thiadiazole with a suitable α-halo-acetyl derivative. The key to this synthesis lies in the efficient preparation of the 2-amino-5-phenyl-1,3,4-thiadiazole intermediate.

Route 2 (Indirect, via Halogenated Intermediate): This alternative strategy involves the initial synthesis of a 2-halo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole, followed by a nucleophilic aromatic substitution reaction to introduce the amino group. This route can be particularly useful if the direct cyclocondensation proves to be low-yielding or if diversification at the 2-position is desired.

Synthetic Methodologies and Mechanistic Insights

Route 1: Direct Cyclocondensation

This route is a two-step process, starting from readily available starting materials.

Step 1: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is a classic cyclization reaction. The most common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.

G cluster_0 Step 1: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole benzoic_acid Benzoic Acid intermediate 2-amino-5-phenyl-1,3,4-thiadiazole benzoic_acid->intermediate Cyclization thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate dehydrating_agent Dehydrating Agent (e.g., POCl3, H2SO4, PPE) dehydrating_agent->intermediate

Figure 2: Workflow for the synthesis of the key thiadiazole intermediate.

Mechanism: The reaction proceeds through the initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,3,4-thiadiazole ring.[8] The choice of the dehydrating agent is critical and can influence the reaction conditions and yield. Commonly used agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[2][9][10]

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole

  • Reagents and Setup: To a round-bottom flask, add benzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).

  • Reaction: Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture under stirring in a fume hood.

  • Heating: Heat the reaction mixture at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.

  • Neutralization: The acidic solution is then neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

  • Isolation and Purification: The solid precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Step 2: Synthesis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine

The final step involves the Hantzsch-type condensation of the 2-amino-5-phenyl-1,3,4-thiadiazole with an α-halo-acetyl derivative.

G cluster_1 Step 2: Cyclocondensation to form the Imidazo[2,1-b]thiadiazole Ring thiadiazole 2-amino-5-phenyl-1,3,4-thiadiazole product 6-phenylimidazo[2,1-b]thiadiazole-2-amine thiadiazole->product Condensation haloketone α-halo-acetyl derivative (e.g., Chloroacetonitrile) haloketone->product solvent Solvent (e.g., Ethanol, DMF) solvent->product

Figure 3: Workflow for the final cyclocondensation step.

Mechanism: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the thiadiazole ring on the electrophilic carbon of the α-halo-acetyl derivative. This is followed by an intramolecular cyclization via the exocyclic amino group attacking the carbonyl carbon, and subsequent dehydration to form the fused imidazole ring.

Experimental Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine

  • Reagents and Setup: In a round-bottom flask, dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (1 equivalent) in anhydrous ethanol or dimethylformamide (DMF).

  • Addition of α-halo-acetyl derivative: Add an equimolar amount of an appropriate α-halo-acetyl derivative (e.g., chloroacetonitrile or bromoacetaldehyde diethyl acetal followed by hydrolysis).

  • Reaction: Reflux the reaction mixture for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Isolation and Purification: The crude product is then neutralized with a weak base (e.g., sodium bicarbonate solution), and the resulting solid is filtered, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Route 2: Indirect Synthesis via a 2-Bromo Intermediate

This route offers an alternative approach, particularly if the direct amination is challenging.

Step 1: Synthesis of 2-bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole

This intermediate is synthesized by the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromoacetophenone.[11]

Experimental Protocol: Synthesis of 2-bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole

  • Reagents and Setup: A mixture of 2-amino-5-bromo-1,3,4-thiadiazole (1 equivalent) and ω-bromoacetophenone (1 equivalent) is prepared in a suitable solvent such as ethanol.

  • Reaction: The mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).

  • Isolation: Upon cooling, the product often precipitates as a hydrobromide salt, which can be collected by filtration.

Step 2: Nucleophilic Substitution to Yield 6-phenylimidazo[2,1-b]thiadiazole-2-amine

The bromine atom at the 2-position of the imidazo[2,1-b][1][2][3]thiadiazole ring is activated towards nucleophilic substitution.[11]

Experimental Protocol: Amination of 2-bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole

  • Reagents and Setup: The 2-bromo-6-phenylimidazo[2,1-b][1][2][3]thiadiazole (1 equivalent) is dissolved in a suitable solvent like DMF or DMSO.

  • Amine Source: An excess of an amine source, such as ammonia in a sealed tube or an appropriate amine reagent, is added.

  • Reaction: The reaction mixture is heated. The temperature and reaction time will depend on the reactivity of the amine.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation of the synthesized compounds is crucial. The following analytical techniques are typically employed:

TechniqueKey Intermediate: 2-amino-5-phenyl-1,3,4-thiadiazoleFinal Product: 6-phenylimidazo[2,1-b]thiadiazole-2-amine
¹H NMR Aromatic protons of the phenyl group, and a broad singlet for the -NH₂ protons.Aromatic protons of the phenyl group, protons of the imidazole ring, and a singlet for the -NH₂ protons.
¹³C NMR Carbons of the phenyl ring and the two distinct carbons of the thiadiazole ring.Carbons of the phenyl group, and the carbons of the fused imidazo[2,1-b]thiadiazole ring system.
IR Spectroscopy Characteristic N-H stretching vibrations for the amino group, C=N stretching of the thiadiazole ring.N-H stretching vibrations, C=N and C-N stretching vibrations of the fused ring system.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.Molecular ion peak confirming the molecular weight of the final product.

Conclusion and Future Perspectives

The synthesis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine is a well-established process, with the direct cyclocondensation of 2-amino-5-phenyl-1,3,4-thiadiazole being the most efficient route. The alternative synthesis via a 2-bromo intermediate provides a valuable option for diversification of the scaffold. The rich pharmacology of the imidazo[2,1-b]thiadiazole core ensures that the development of new synthetic methodologies and the exploration of novel derivatives will remain an active area of research. The 2-amino functionality of the title compound, in particular, offers a gateway to a myriad of new chemical entities with potentially enhanced therapeutic profiles. Future work will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the expansion of the structure-activity relationship knowledge base for this important class of heterocyclic compounds.

References

  • 3-(6-Phenylimidazo [2,1-b][1][2][3]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. (2014). Der Pharma Chemica.

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2013). ACS Publications. Retrieved from [Link]

  • Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-(6-Phenylimidazo [2,1-b][1][2][3]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. (n.d.). MDPI. Retrieved from [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Life Sciences, Nanotechnology and Biotechnology for Secure Life.
  • SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-b][1][2][3]THIADIAZOLE. (2007). SpringerLink. Retrieved from [Link]

  • Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. (n.d.).
  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters.

  • Synthesis and chemical transformations of 2-bromo-6-phenylimidazo[2,1-b]-1, 3,4-thiadiazole. (2007).
  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).
  • Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. (2011). ResearchGate.

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.).
  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (n.d.). ResearchGate.

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of 6-phenylimidazo[2,1-b]thiadiazole-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[2,1-b]thiadiazole Scaffold in Modern Drug Discovery

The fusion of imidazole and thiadiazole rings to form the imidazo[2,1-b][1][2][3]thiadiazole system creates a heteroatomic scaffold of significant interest in medicinal chemistry.[3][4][5] This bicyclic structure is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7][8] The 6-phenylimidazo[2,1-b]thiadiazole-2-amine core, in particular, serves as a crucial starting material and a pharmacologically active entity. Its structural rigidity, potential for hydrogen bonding through the 2-amino group, and the lipophilic character of the 6-phenyl substituent make it an attractive template for the design of targeted therapeutic agents.[9][10]

This guide provides a comprehensive overview of the essential methodologies for the synthesis and detailed characterization of 6-phenylimidazo[2,1-b]thiadiazole-2-amine. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of this important heterocyclic compound. The protocols and analyses presented herein are designed to ensure scientific integrity and provide a solid foundation for further derivatization and biological evaluation.

Part 1: Synthesis and Purification

The most common and efficient route to synthesizing the 6-phenylimidazo[2,1-b]thiadiazole core involves a condensation reaction between a 2-amino-1,3,4-thiadiazole precursor and an α-haloketone.[4][6][7] This approach, often referred to as the Hantzsch synthesis for related thiazoles, provides a reliable method for constructing the fused imidazole ring.

Synthetic Pathway

The synthesis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine is typically achieved through a two-step process, starting from commercially available reagents.

Synthetic_Pathway cluster_0 Step 1: Formation of the 2-Amino-1,3,4-thiadiazole Intermediate cluster_1 Step 2: Cyclocondensation to form the Imidazo[2,1-b]thiadiazole Core Thiosemicarbazide Thiosemicarbazide Benzoic_acid Benzoic acid Intermediate 5-Phenyl-1,3,4-thiadiazol-2-amine Benzoic_acid->Intermediate Thiosemicarbazide, POCl3 Final_Product 6-Phenylimidazo[2,1-b]thiadiazole-2-amine Intermediate->Final_Product Ethanol, Reflux alpha_Bromoacetophenone 2-Bromoacetophenone alpha_Bromoacetophenone->Final_Product Characterization_Workflow Start Synthesized and Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Xray X-ray Crystallography (optional, for definitive structure) Start->Xray Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Final Characterized Compound Data_Analysis->Final

Sources

6-phenylimidazo[2,1-b]thiadiazole-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine

Abstract

The fused heterocyclic system, imidazo[2,1-b][1][2][3]thiadiazole, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities. This technical guide focuses on a specific, yet foundational, member of this class: 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine (CAS 10136-64-8). This document provides a comprehensive overview of its core chemical and physical properties, detailed synthetic protocols, and expected spectroscopic characteristics. Furthermore, we explore its chemical reactivity, derivatization potential, and the broader therapeutic context established by related analogues. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the design and synthesis of novel therapeutic agents.

Introduction to the Imidazo[2,1-b][1][2][3]thiadiazole Scaffold

The imidazo[2,1-b][1][2][3]thiadiazole core is a planar, bicyclic aromatic system formed by the fusion of an imidazole and a 1,3,4-thiadiazole ring. This unique combination of nitrogen- and sulfur-containing heterocycles imparts distinct electronic properties and a rigid conformational structure, making it an ideal foundation for developing pharmacologically active molecules. The scaffold's versatility is demonstrated by its presence in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antitubercular properties.[1][4][5]

The fusion of the electron-rich imidazole ring with the electron-deficient thiadiazole ring creates a unique electronic distribution that facilitates interactions with various biological targets. The 2, 5, and 6 positions of the ring system are particularly amenable to substitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine serves as a key building block, featuring a phenyl group at the 6-position, which often contributes to target binding through hydrophobic and π-stacking interactions, and a primary amine at the 2-position, which acts as a crucial handle for further chemical modification.

Core Chemical and Physical Properties

The fundamental properties of 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine are summarized below. These data provide the baseline for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name 6-phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amineChemScene[6]
CAS Number 10136-64-8BLDpharm[7]
Molecular Formula C₁₀H₈N₄SChemScene[6]
Molecular Weight 216.26 g/mol ChemScene[6]
Structure The fused ring system is nearly planar.[8] The phenyl group at C6 is twisted relative to this plane, with a dihedral angle reported to be around 24° in similar structures.[8]
Appearance Typically a solid powder.General knowledge
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.General knowledge

Synthesis and Characterization

The synthesis of the imidazo[2,1-b][1][2][3]thiadiazole scaffold is most commonly achieved via a Hantzsch-type cyclocondensation reaction. This involves the reaction of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone.

Proposed Synthetic Pathway

To obtain the target compound, 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine, the logical precursors are 2,5-diamino-1,3,4-thiadiazole and 2-bromoacetophenone (phenacyl bromide). The reaction proceeds via initial alkylation of the endocyclic nitrogen of the thiadiazole ring, followed by intramolecular cyclization and dehydration to yield the final fused heterocyclic system.

Experimental Protocol

This protocol is a representative procedure adapted from methodologies reported for analogous compounds.[2][9]

Objective: To synthesize 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine.

Materials:

  • 2,5-diamino-1,3,4-thiadiazole

  • 2-bromoacetophenone (phenacyl bromide)

  • Anhydrous Ethanol

  • Standard reflux apparatus

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Crushed ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,5-diamino-1,3,4-thiadiazole (1.0 eq) in anhydrous ethanol.

  • Addition of Reagent: To the stirred solution, add 2-bromoacetophenone (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate may form.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

  • Filtration: Collect the resulting solid by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/DMF mixture, to yield the final product.[8]

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants reactant1 2,5-Diamino-1,3,4-thiadiazole process + Anhydrous Ethanol Reflux (18-24h) reactant1->process reactant2 2-Bromoacetophenone reactant2->process workup Cooling & Precipitation (Crushed Ice) process->workup isolation Filtration & Washing (Cold Ethanol) workup->isolation purification Recrystallization (Ethanol/DMF) isolation->purification product 6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-amine purification->product

Caption: Synthetic pathway for 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Based on data from closely related structures, the following spectral characteristics are expected:[1][10][11]

  • ¹H NMR (DMSO-d₆):

    • ~8.8 ppm (1H, s): Proton on the imidazole ring (C5-H).

    • ~7.3-7.9 ppm (5H, m): Protons of the C6-phenyl ring.

    • ~7.0 ppm (2H, s, br): Protons of the C2-NH₂ group.

  • ¹³C NMR (DMSO-d₆):

    • ~158 ppm: C2 carbon attached to the amino group.

    • ~143 ppm: C6 carbon attached to the phenyl group.

    • ~142 ppm: Bridgehead carbon (C8a).

    • ~124-132 ppm: Carbons of the phenyl ring and the C5 of the imidazole ring.

  • IR (KBr, cm⁻¹):

    • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~3100 cm⁻¹: Aromatic C-H stretching.

    • ~1600 cm⁻¹: C=N stretching and aromatic C=C vibrations.

  • Mass Spectrometry (EI-MS):

    • m/z 216: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine core possesses distinct sites for chemical modification, making it a versatile scaffold for building chemical libraries.

  • The 2-Amino Group: This is the most reactive site for derivatization. As a potent nucleophile, it can readily undergo:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

    • Schiff Base Formation: Condensation with aldehydes or ketones.

  • The Imidazole Ring: While less reactive than the exocyclic amine, the imidazole ring can undergo electrophilic substitution, although this may require activating conditions. The bromine atom at the 2-position of related structures is known to be readily substituted by secondary amines, indicating the susceptibility of this position to nucleophilic attack under certain conditions.[12]

Derivatization core 6-phenylimidazo[2,1-b][1,3,4] thiadiazole-2-amine reagent1 R-COCl (Acylation) core->reagent1 reagent2 R-N=C=O (Urea Formation) core->reagent2 reagent3 R-CHO (Schiff Base) core->reagent3 reagent4 R-SO₂Cl (Sulfonylation) core->reagent4 product1 Amide Derivative reagent1->product1 product2 Urea Derivative reagent2->product2 product3 Imine Derivative reagent3->product3 product4 Sulfonamide Derivative reagent4->product4

Caption: Potential derivatization pathways from the 2-amino group.

Biological Context and Therapeutic Potential

While specific biological data for the parent 6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine is limited in readily available literature, the extensive research on its derivatives provides a strong rationale for its use in drug discovery.

  • Anticancer Activity: Numerous derivatives have shown significant antiproliferative properties. For instance, coupling an indole moiety to the 2-position of the 6-phenylimidazo[2,1-b][1][2][3]thiadiazole core resulted in compounds with potent activity against pancreatic ductal adenocarcinoma cell lines, with IC₅₀ values in the low micromolar range.[1][3] Other derivatives have been investigated as inhibitors of key cancer-related kinases.[13] The related imidazo[2,1-b]thiazole scaffold has yielded potent inhibitors of FLT3 kinase, a target in acute myeloid leukemia.[13]

  • Antimicrobial and Antifungal Activity: The fused scaffold is a common feature in compounds designed to combat microbial infections. Derivatives have demonstrated activity against various bacterial and fungal strains, including Staphylococcus aureus and Mycobacterium tuberculosis.[5][14]

  • Anti-inflammatory Activity: Certain substituted imidazo[2,1-b][1][2][3]thiadiazoles have been evaluated as anti-inflammatory agents, suggesting a potential role in modulating inflammatory pathways.[2]

The 2-amino group and the 6-phenyl group represent key pharmacophoric features. The phenyl ring can engage in hydrophobic or π-stacking interactions within a target's binding pocket, while the 2-amino group serves as a hydrogen bond donor and a critical attachment point for side chains that can extend into other regions of the binding site to enhance affinity and selectivity.

Conclusion

6-phenylimidazo[2,1-b][1][2][3]thiadiazole-2-amine is a synthetically accessible and highly versatile chemical entity. Its rigid, planar core combined with strategically placed functional groups—a phenyl ring for potential hydrophobic interactions and a reactive primary amine for facile derivatization—makes it an exceptionally valuable building block in medicinal chemistry. The proven track record of its derivatives across multiple therapeutic areas, particularly in oncology and infectious diseases, underscores its importance as a privileged scaffold. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and modify this compound in the pursuit of novel and effective therapeutic agents.

References

  • Butera, R., et al. (2020). 3-(6-Phenylimidazo [2,1-b][1][2][3]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 25(2), 329. [Link][1][3][10]

  • Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5349-5355. [Link][13]

  • Biris, C., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349. [Link][2]

  • Butera, R., et al. (2020). 3-(6-Phenylimidazo [2,1-b][1][2][3]thiadiazol-2-yl)-1 H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of the 3-(6-phenylimidazo[2,1-b][1][2][3]thiadiazol-2-yl)-1H-indole derivatives 9a–p. [Link][15]

  • MDPI. (2020). 3-(6-Phenylimidazo [2,1-b][1][2][3]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. [Link]

  • Manjoor, A.S., et al. (2018). MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][1][2][3]-THIADIAZOLE DERIVATIVES. Journal of Pharmaceutical and Scientific Innovation. [Link][16]

  • ResearchGate. (2014). Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. [Link][4]

  • Ulusoy, N., et al. (2000). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. Boll Chim Farm, 139(4), 167-72. [Link][14]

  • Kukaniev, M. A., et al. (2007). SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-b][1][2][3]THIADIAZOLE. Chemistry of Heterocyclic Compounds, 43, 499–501. [Link][12]

  • Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120. [Link][9]

  • Banu, A., et al. (2011). Synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazole and its chlorophenyl derivative. ResearchGate. [Link][11]

  • ResearchGate. (2011). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. [Link][17]

  • Heterocyclic Letters. (2013). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. [Link][5]

  • National Institutes of Health. (n.d.). 2-Isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole. [Link][8]

Sources

spectroscopic analysis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine

Abstract

The 6-phenylimidazo[2,1-b]thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise characterization of these molecules is paramount for establishing structure-activity relationships and ensuring the validity of pharmacological studies. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and verification of a key derivative: 6-phenylimidazo[2,1-b]thiadiazole-2-amine. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we present a holistic analytical workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind the experimental choices and data interpretation.

The Molecular Blueprint: Structure and Significance

6-phenylimidazo[2,1-b]thiadiazole-2-amine is a fused heterocyclic system characterized by a phenyl ring at position 6 and an amine group at position 2. This architecture creates a rigid, conjugated system that is a frequent pharmacophore in biologically active compounds.[5][6] Thorough spectroscopic analysis is the only way to confirm the successful synthesis of this precise isomeric and substituted form.

Molecular Structure: C₁₁H₈N₄S Molecular Weight: 228.27 g/mol

For clarity in the following sections, a standard numbering system for the fused ring is used as depicted below.

Caption: Numbering of the 6-phenylimidazo[2,1-b]thiadiazole-2-amine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the title compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this class of compounds due to its superior ability to dissolve polar heterocyclic amines and to slow the exchange of labile amine (N-H) protons, allowing them to be observed as distinct, often broad, signals.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient. Typically, 16-64 scans are adequate for a high signal-to-noise ratio.

  • Referencing: The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used as the internal standard.

Expected Data & Interpretation

The spectrum is predicted to show distinct signals corresponding to the different types of protons. The phenyl group protons will appear as a complex multiplet, while the single proton on the imidazole ring will be a sharp singlet. The amine protons are typically observed as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.80 Singlet (s) 1H H-5 (imidazole) Deshielded due to the aromatic nature of the fused ring system and proximity to sulfur.[7][8]
~7.80 - 7.90 Multiplet (m) 2H Phenyl (ortho-H) Aromatic protons adjacent to the heterocyclic core.
~7.30 - 7.50 Multiplet (m) 3H Phenyl (meta, para-H) Overlapping signals for the remaining phenyl protons.

| ~7.20 | Broad Singlet (br s) | 2H | -NH₂ | Labile protons of the primary amine, often broad due to quadrupole effects and exchange.[7] |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: ¹³C NMR provides a direct count of the non-equivalent carbon atoms, confirming the complete molecular skeleton. Broadband proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 100 MHz (or corresponding field for the spectrometer) ¹³C experiment is performed.

  • Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Expected Data & Interpretation

The spectrum should display 9 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent. The carbons of the heterocyclic core appear at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~160 C2 Carbon attached to two nitrogen atoms (amine and imidazole N).
~155 C-ipso (Thiadiazole) Carbon within the thiadiazole ring, part of the fusion.
~145 C6 Carbon attached to the phenyl group and part of the imidazole ring.
~134 C-ipso (Phenyl) The carbon of the phenyl ring attached to the heterocyclic core.
~129 Phenyl (ortho/meta-C) Aromatic carbons of the phenyl ring.
~128 Phenyl (ortho/meta-C) Aromatic carbons of the phenyl ring.
~125 Phenyl (para-C) Aromatic carbon at the para position.
~115 C5 Imidazole carbon, appearing at a characteristic upfield position for this ring system.[8]

| ~110 | C3a (bridgehead) | Bridgehead carbon at the fusion of the two rings. |

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.7 mL DMSO-d6 prep1->prep2 acq1 400 MHz NMR Spectrometer prep2->acq1 acq2 Acquire 1H Spectrum (16-64 scans) acq1->acq2 acq3 Acquire 13C Spectrum (≥1024 scans) acq1->acq3 an1 Reference to Solvent (2.50 ppm) acq2->an1 acq3->an1 an3 Assign Peaks to Protons & Carbons an1->an3 an2 Integrate 1H Signals an2->an3 an4 Confirm Structure & Purity an3->an4

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

Expertise & Causality: For solid samples, the KBr pellet method is a robust choice. It involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. This eliminates solvent interference and provides a clear spectrum of the solid-state molecular vibrations.

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation

The FT-IR spectrum will provide a unique "fingerprint" for the molecule, with characteristic absorption bands confirming the presence of the amine and the aromatic systems.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Reference
3300 - 3100 N-H Stretch Primary Amine (-NH₂) A characteristic broad or double peak for the symmetric and asymmetric stretching of the N-H bonds.[7]
3100 - 3000 C-H Stretch Aromatic (Phenyl, Imidazole) Stretching vibrations of sp² C-H bonds.[9]
~1640 C=N Stretch Imidazole/Thiadiazole Ring stretching vibrations of the C=N bonds within the heterocyclic core.[9][10]
1600 - 1450 C=C Stretch Aromatic Ring Skeletal vibrations of the phenyl ring.

| ~1320 | C-N Stretch | Aryl-Amine | Stretching of the C2-NH₂ bond.[7] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expertise & Causality: High-resolution mass spectrometry (HRMS) is the gold standard. It can determine the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the calculation of an exact molecular formula. This provides an unequivocal confirmation of the elemental composition, distinguishing it from any potential isomers or impurities with the same nominal mass.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-MS instrument. The analysis is typically performed in positive ion mode to observe the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation data, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Expected Data & Interpretation

The primary piece of information is the molecular ion peak, which confirms the molecular weight.

Table 4: Predicted Mass Spectrometry Data

m/z Value Ion Interpretation
229.05 [M+H]⁺ The protonated molecular ion, confirming the molecular weight of 228.27 Da.
228.04 [M]⁺ The molecular ion radical cation (less common in ESI but possible).

| Various | Fragment Ions | Fragments resulting from the cleavage of the phenyl group or ring opening can provide further structural confirmation.[11][12] |

G sample Dilute Sample Solution esi Electrospray Ionization (Positive Mode) sample->esi mass_analyzer Mass Analyzer esi->mass_analyzer detector Detector mass_analyzer->detector frag Analyze Fragment Ions (MS/MS) mass_analyzer->frag spectrum Mass Spectrum (Plot of Intensity vs. m/z) detector->spectrum mol_ion Identify [M+H]+ Peak (m/z = 229.05) spectrum->mol_ion confirm Confirm MW & Structure mol_ion->confirm frag->confirm

Caption: General workflow for ESI-Mass Spectrometry analysis.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[13] It is particularly useful for characterizing compounds with extensive π-conjugated systems.

Expertise & Causality: The fused aromatic system of 6-phenylimidazo[2,1-b]thiadiazole-2-amine constitutes a large chromophore. This extensive conjugation lowers the HOMO-LUMO energy gap, shifting the absorption maxima (λ_max) to longer wavelengths compared to its non-conjugated components. The choice of a polar protic solvent like ethanol is common as it effectively solvates the molecule without interfering with the key electronic transitions.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute stock solution of the compound in spectroscopic-grade ethanol. Further dilute this stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum from approximately 200 to 600 nm, using pure ethanol as the blank reference.

Expected Data & Interpretation

The spectrum is expected to show strong absorption bands in the UV region, characteristic of π → π* transitions.

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

λ_max (nm) Type of Transition Chromophore
~330 - 360 π → π* The entire fused phenyl-imidazo-thiadiazole system.

| ~250 - 280 | π → π* | Transitions associated with the phenyl and heterocyclic rings. |

The position and intensity of these peaks are highly characteristic and can be used for quantitative analysis (e.g., via the Beer-Lambert law) and to confirm the integrity of the conjugated system.[14][15][16]

Integrated Analysis: The Path to Unambiguous Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods.

G molecule 6-phenylimidazo[2,1-b] thiadiazole-2-amine nmr NMR (¹H & ¹³C) molecule->nmr ftir FT-IR molecule->ftir ms Mass Spec. molecule->ms uvvis UV-Vis molecule->uvvis info_nmr Connectivity & Skeleton nmr->info_nmr info_ftir Functional Groups ftir->info_ftir info_ms Molecular Weight ms->info_ms info_uvvis Conjugated System uvvis->info_uvvis

Caption: Integrated approach for structural elucidation.

A confident structural assignment is achieved when:

  • NMR confirms the proton and carbon environments and their connectivity.

  • FT-IR validates the presence of the key functional groups (-NH₂, aromatic C-H, C=N).

  • MS confirms the exact molecular weight and elemental composition.

  • UV-Vis verifies the electronic nature of the conjugated π-system.

This multi-faceted approach ensures the highest level of scientific integrity, providing a self-validating system where the results of each analysis must be consistent with the others and with the proposed structure. This rigorous characterization is the essential foundation for any subsequent biological or medicinal chemistry research.

References

  • ResearchGate. (n.d.). UV‐vis‐NIR absorption spectra of S‐fused polycyclic heterocycles.
  • Optional[1H NMR]. (n.d.). 6-PHENYLIMIDAZO[2,1-b]THIAZOLE-5-CARBONITRILE - Spectrum.
  • Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][7][9][14] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120.

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6‐Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line. Applied Organometallic Chemistry.
  • Abdellatif, K. R. A., et al. (2018). 3-(6-Phenylimidazo [2,1-b][7][9][14]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 23(9), 2332.

  • Geronikaki, A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][7][9][14]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2332.

  • Bhongade, B. A., et al. (2013). Biological activities of imidazo[2,1-b][7][9][14]thiadiazole derivatives: A review. Journal of Saudi Chemical Society, 20(S1), S13-S26.

  • Couch, B., et al. (n.d.). FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Journal of Student Research.
  • Kumar, A., et al. (2022). Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. Journal of Integrated Science and Technology, 10(1), 18-23.
  • Al-Masoudi, N. A., et al. (2023). Synthesis and identification of (Imidazole-thiadiazol) derivatives and study the biological activity as antibacterial. Journal of Applied Chemistry.
  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)....
  • BLDpharm. (n.d.). 10136-64-8|6-Phenylimidazo[2,1-b][7][9][14]thiadiazol-2-amine.

  • PubChem. (n.d.). 6-Phenylimidazo[2,1-b]thiazole.
  • Desai, N. C., et al. (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives as new anti-mycobacterial agents. RSC Advances, 11(52), 32968-32981.
  • Stoyanov, S., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(15), 4434.
  • Andreani, A., et al. (1995). Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 30(11), 883-887.
  • Banu, A., et al. (2011). Synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][7][9][14]thiadiazole and its chlorophenyl derivative. Journal of Molecular Structure, 1000(1-3), 127-135.

  • Zhang, L., et al. (2024). Discovery and Evaluation of Imidazo[2,1-b][7][9][14]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. Journal of Medicinal Chemistry.

  • DigitalCommons@UMaine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.
  • ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)....
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H)
  • Ibraheem, R. A., et al. (2018). 4-Thiadiazole: The Biological Activities.
  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][7][9][14]thiadiazoles. Tetrahedron, 67(41), 7295-7317.

  • Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][9][14]THIADIAZOLE DERIVATIVES: A REVIEW.

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy?
  • Kumar, S., et al. (2016). Synthesis and pharmacological activity of imidazo[2,1-b][7][9][14]thiadiazole derivatives. Acta Poloniae Pharmaceutica, 73(4), 913-929.

  • Kukaniev, M. A., et al. (2007). SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-b][7][9][14]THIADIAZOLE. Chemistry of Heterocyclic Compounds, 43, 499-502.

  • Govindaiah, S., et al. (n.d.). Imidazo[2,1-b][7][9][14]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Universitas Diponegoro.

  • Marynchenko, M., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][7][14]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 26(16), 4995.

  • National Center for Biotechnology Information. (n.d.). 2-Isobutyl-6-phenylimidazo[2,1-b][7][9][14]thiadiazole.

  • Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Menger, F. M., & Li, F. (2005). Fragmentation of Multiply-Charged Intact Protein Ions Using MALDI TOF-TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(10), 1642-1649.

Sources

A Technical Guide to the Physicochemical Properties of 6-Phenylimidazo[2,1-b]thiadiazole-2-amine: Implications for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] This guide focuses on a specific derivative, 6-phenylimidazo[2,1-b]thiadiazole-2-amine, to provide a comprehensive analysis of its core physicochemical properties. Understanding these characteristics—namely ionization (pKa), lipophilicity (LogP/LogD), aqueous solubility, and chemical stability—is paramount for drug development professionals. These parameters collectively govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential and viability as a drug candidate. This document serves as a technical resource, offering both theoretical insights and validated experimental protocols to empower researchers in the rational design and optimization of novel therapeutics based on this privileged scaffold.

Molecular Structure and Synthetic Strategy

The target compound, 6-phenylimidazo[2,1-b]thiadiazole-2-amine, is a fused bicyclic heterocycle. Its structure is characterized by a phenyl group at the 6-position, which significantly influences its lipophilicity, and a primary amine at the 2-position, a key determinant of its basicity and hydrogen bonding capacity.

Structure:

(Chemical Formula: C11H8N4S)

A common and efficient synthetic route to this class of compounds involves a condensation reaction.[6][7] The synthesis typically begins with the reaction of an appropriately substituted 2-amino-1,3,4-thiadiazole with an α-haloketone.[6] For the title compound, this involves the cyclization of 5-phenyl-1,3,4-thiadiazol-2-amine with a suitable 2-haloacetaldehyde equivalent, followed by amination, or a variation thereof. The specific synthesis of 2-amino derivatives often involves building the imidazo-thiadiazole core from precursors already containing the desired amine functionality or a precursor group.[8] The reaction conditions, typically refluxing in a protic solvent like ethanol, are crucial for achieving good yields.[9][10]

Ionization Constant (pKa): The Key to Solubility and Target Engagement

The ionization state of a drug molecule at physiological pH (typically 7.4) is a critical factor influencing its behavior. The pKa value, the pH at which a molecule is 50% ionized, dictates solubility, membrane permeability, and the potential for ionic interactions with its biological target.

For 6-phenylimidazo[2,1-b]thiadiazole-2-amine, the primary amine at the C2 position is the most basic center and is expected to be protonated at physiological pH. The imidazole ring also contains nitrogen atoms, but their basicity is significantly lower. An accurate experimental determination of the pKa is essential for building predictive ADME models.

Predicted pKa Values:
Ionizable GroupPredicted pKa (Basic)Predominant Species at pH 7.4
2-Amine Group~ 8.0 - 9.0Protonated (Cationic)
Imidazole Nitrogens< 5.0Neutral

Note: These are estimated values based on the scaffold. Experimental verification is crucial.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is incrementally added.[1]

Methodology:

  • Preparation: A 1 mM solution of the test compound is prepared. For the titration, standardized 0.1 M HCl and 0.1 M NaOH solutions are required. A 0.15 M KCl solution is used to maintain constant ionic strength.[1][13]

  • Calibration: The pH meter and electrode are calibrated using standard buffers of pH 4, 7, and 10.[1][13]

  • Titration Setup: 20 mL of the 1 mM sample solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25°C). The pH electrode is immersed in the solution, which is stirred continuously. The solution is purged with nitrogen to remove dissolved CO2.[1]

  • Titration: The solution is first acidified to ~pH 2 with 0.1 M HCl. The titration is then performed by adding small, precise aliquots of 0.1 M NaOH. The pH is recorded after each addition, allowing the system to equilibrate.[13]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[11]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target toxicities.[14]

  • LogP is the partition coefficient of the neutral form of the molecule between n-octanol and water.

  • LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For a basic compound like the one , LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter.[14]

The phenyl group at the C6 position contributes significantly to the lipophilicity of the molecule, while the 2-amine group, especially when protonated, enhances aqueous solubility.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[15] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[16]

Methodology:

  • Preparation: Prepare n-octanol saturated with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination) and the aqueous buffer saturated with n-octanol to ensure thermodynamic equilibrium.[17]

  • Partitioning: A known amount of the test compound is dissolved in one of the phases. The two immiscible phases are combined in a vessel at a precise volume ratio.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow the compound to partition between the two layers until equilibrium is reached.[17]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each layer is determined using a suitable analytical technique, typically HPLC-UV or LC-MS/MS.[17]

  • Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-octanol with buffer dissolve Dissolve compound in pre-saturated buffer prep1->dissolve prep2 Saturate buffer (pH 7.4) with n-octanol prep2->dissolve add_oct Add pre-saturated n-octanol dissolve->add_oct shake Shake to equilibrate (e.g., 24h at 37°C) add_oct->shake centrifuge Centrifuge for phase separation shake->centrifuge sample_aq Sample Aqueous Phase centrifuge->sample_aq sample_org Sample Octanol Phase centrifuge->sample_org quantify Quantify concentration (LC-MS/MS) sample_aq->quantify sample_org->quantify calculate Calculate LogD = log([Org]/[Aq]) quantify->calculate

Caption: Workflow for LogD₇.₄ determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[18] Solubility is influenced by a molecule's crystal lattice energy, lipophilicity, and ionization state. For ionizable compounds, solubility is pH-dependent.

Given the basic nature of the 2-amine group, 6-phenylimidazo[2,1-b]thiadiazole-2-amine is expected to exhibit higher solubility at acidic pH where it is fully protonated, and lower solubility at neutral or basic pH.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility assays are widely used in early drug discovery for high-throughput screening.[19] They measure the solubility of a compound when added to a buffer from a concentrated DMSO stock solution, reflecting a scenario where precipitation may occur.[2][20]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[21]

  • Plate Setup: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.[2]

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.[2][20]

  • Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 to 24 hours).[2][19]

  • Precipitate Removal: The solution is filtered through a filter plate to remove any precipitated compound.[18]

  • Quantification: The concentration of the compound remaining in the filtrate (the soluble fraction) is determined by a suitable analytical method, such as UV-spectrophotometry or LC-MS/MS, by comparing against a calibration curve.[19][20]

Chemical Stability: Ensuring Compound Integrity

Chemical stability is a measure of a compound's resistance to degradation under various conditions. Instability can lead to loss of potency and the formation of potentially toxic degradants.[22] Key stability assessments in early discovery include evaluating stability across a range of pH values (hydrolytic stability) and in plasma.[23]

The imidazo[2,1-b]thiadiazole core is generally stable, but extreme pH conditions or oxidative environments could lead to degradation.

Experimental Protocol: pH Stability Assay

This assay evaluates the hydrolytic stability of a compound in aqueous buffers of different pH values over time.[24]

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 1.0 HCl, pH 7.4 PBS, pH 9.0 Ammonium Formate).

  • Incubation: Add the test compound (from a DMSO stock) to each buffer to a final concentration of ~2-5 µM. The solutions are incubated at a controlled temperature (e.g., 37°C).[22]

  • Time Points: Aliquots are taken from each solution at multiple time points (e.g., 0, 1, 2, 4, and 24 hours).[22]

  • Quenching: The reaction is stopped at each time point, often by adding an equal volume of a quenching solution (e.g., acetonitrile or a buffer of opposing pH) and freezing.

  • Analysis: All samples, including the t=0 sample, are analyzed in a single batch by LC-MS/MS. The percentage of the compound remaining at each time point is calculated relative to the initial concentration at t=0.[22]

G cluster_species Ionization Equilibrium (pKa ≈ 8.5) cluster_ph Predominant Species vs. pH Neutral R-NH₂ (Neutral Form) Protonated R-NH₃⁺ (Protonated Form) Neutral->Protonated + H⁺ Low_pH Low pH (e.g., < 6.5) Low_pH->Protonated Favored Phys_pH Physiological pH (≈ 7.4) Phys_pH->Protonated Predominant High_pH High pH (e.g., > 10.5) High_pH->Neutral Favored

Caption: Relationship between pH and the ionization state of the 2-amine group.

Conclusion and Future Directions

The physicochemical properties of 6-phenylimidazo[2,1-b]thiadiazole-2-amine define its drug-like potential. The basic 2-amine group suggests a favorable pH-dependent solubility profile, which is crucial for oral absorption. However, its significant protonation at physiological pH, combined with the lipophilic phenyl group, will result in a LogD₇.₄ value that needs to be carefully balanced to ensure both membrane permeability and sufficient solubility. The protocols detailed in this guide provide a robust framework for the experimental determination of these critical parameters. The resulting data will enable researchers to build structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the optimization of this promising scaffold into next-generation therapeutics with improved efficacy and ADME profiles.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Govindaiah, S., Mokshanatha, P. B., Hudiyanti, D. et al. (2025). Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini-Reviews in Medicinal Chemistry, 25(21), 1609-1625. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bentham Science. (2025). Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery. [Link]

  • ResearchGate. Imidazo[2,1-B][1][2][3]Thiadiazole: A Versatile Scaffold for Anticancer Research | Request PDF. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. Drug Discovery Today, 11(21-22), 1012-1018. [Link]

  • Muscarà, C., et al. (2023). 3-(6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 28(18), 6667. [Link]

  • PubMed. (2025). Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. [Link]

  • AstraZeneca. (2012). Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery. Analytical Methods, 4(7), 1957-1964. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • van der Wulp, K., et al. (2014). Development of Methods for the Determination of pKa Values. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]

  • ResearchGate. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]

  • Scribd. Potentiometric Acid-Base Titration Guide. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Chitescu, C. L., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2353. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ResearchGate. Synthesis of the 3-(6-phenylimidazo[2,1-b][1][2][3]thiadiazol-2-yl)-1H-indole derivatives 9a–p. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • PubChem. 6-Phenylimidazo[2,1-b]thiazole. [Link]

  • Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]

  • Di, L., & Kerns, E. H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

  • Kukaniev, M. A., et al. (2007). SYNTHESIS AND CHEMICAL CONVERSIONS OF 2-BROMO-6-PHENYLIMIDAZO[2,1-b][1][2][3]THIADIAZOLE. Chemistry of Heterocyclic Compounds, 43, 499. [Link]

  • Hudson Lab Automation. pH for Stability Testing and Analysis. [Link]

  • ResearchGate. (2015). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. [Link]

  • Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120. [Link]

  • Li, L., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4469-4473. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 6-Phenylimidazo[2,1-b]thiadiazole-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 6-phenylimidazo[2,1-b]thiadiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have shown promise as potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide provides a comprehensive overview of the essential in vitro assays for characterizing the biological activity of novel 6-phenylimidazo[2,1-b]thiadiazole-2-amine analogues, with a primary focus on their potential as anti-cancer therapeutics. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to elucidate the mechanism of action and advance the development of these promising compounds.

Part 1: Foundational Anticancer Screening

The initial assessment of novel compounds invariably begins with evaluating their impact on cancer cell proliferation and viability. These foundational assays are crucial for identifying active compounds and determining their potency across various cancer cell lines.

Cell Viability and Cytotoxicity Assays

The first step in characterizing a potential anticancer agent is to determine its effect on the viability of cancer cells. The Sulforhodamine B (SRB) and MTT assays are two widely adopted methods for this purpose.

Scientific Rationale: The SRB assay measures cell density by quantifying total cellular protein, making it a reliable indicator of cell number.[4][5] The MTT assay, conversely, assesses metabolic activity by measuring the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[6] Running both assays can provide a more comprehensive picture of the compound's effect, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

Data Presentation: Representative IC50 Values for Imidazo[2,1-b]thiadiazole Derivatives

Compound ClassCancer Cell LineAssay TypeIC50 (µM)Reference
3-(6-Phenylimidazo [2,1-b][4][7][8]thiadiazol-2-yl)-1H-IndoleSUIT-2 (Pancreatic)SRB5.11 - 10.8[4]
3-(6-Phenylimidazo [2,1-b][4][7][8]thiadiazol-2-yl)-1H-IndoleCapan-1 (Pancreatic)SRB5.11 - 10.8[4]
Imidazo[2,1-b][4][7][8]thiadiazole-isobenzofuranMCF-7 (Breast)Not Specified35.81[8]
6-phenylimidazo[2,1-b]thiazole derivativeMV4-11 (AML)Not Specified0.002[9]
Imidazo[2,1-b][4][7][8]thiadiazole-benzimidazoleA549 (Lung)Not Specified>10[10]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the 6-phenylimidazo[2,1-b]thiadiazole-2-amine derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Part 2: Mechanistic Elucidation of Anticancer Activity

Once a compound demonstrates significant antiproliferative activity, the next critical step is to investigate its mechanism of action. For the imidazo[2,1-b]thiadiazole class of compounds, kinase inhibition and disruption of microtubule dynamics are commonly reported mechanisms.[7][9][11]

Kinase Inhibition Assays

Several derivatives of the imidazo[2,1-b]thiazole and imidazo[2,1-b]thiadiazole scaffolds have been identified as potent kinase inhibitors.[9][11][12] Therefore, screening against a panel of relevant kinases is a logical step in elucidating the mechanism of action.

Scientific Rationale: Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Identifying the specific kinases inhibited by a compound can provide valuable insights into its therapeutic potential and potential side effects. FMS-like tyrosine kinase 3 (FLT3) and Transforming growth factor-β type-I receptor kinase (ALK5) are two kinases that have been shown to be inhibited by this class of compounds.[9][11]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound Test Compound Dilution plate Add Components to 384-well Plate compound->plate kinase Kinase Solution kinase->plate substrate Substrate & ATP Solution substrate->plate incubate Incubate at Room Temperature plate->incubate reagent Add Detection Reagent incubate->reagent read Read Luminescence/Fluorescence reagent->read

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: FLT3 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare serial dilutions of the 6-phenylimidazo[2,1-b]thiadiazole-2-amine derivative. Prepare the FLT3 kinase, Eu-anti-tag antibody, and a fluorescently labeled ATP tracer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture.

  • Tracer Addition: Add the ATP tracer to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Signal Reading: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Tubulin Polymerization Assay

The disruption of microtubule dynamics is a clinically validated anticancer strategy. Some imidazo[2,1-b][4][7][8]thiadiazole derivatives have been shown to inhibit tubulin polymerization.[7]

Scientific Rationale: Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. An in vitro tubulin polymerization assay directly measures the compound's ability to interfere with the formation of microtubules from tubulin dimers.

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized tubulin in a glutamate-based buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound or control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition.

Cell Migration Assay

Inhibition of cancer cell migration is a desirable property for an anticancer agent, as it can prevent metastasis. The wound-healing or scratch assay is a straightforward method to assess cell migration.[4][5]

Scientific Rationale: This assay mimics the process of cell migration into a cell-free area. By measuring the rate at which cells close the "wound," the inhibitory effect of a compound on cell migration can be quantified.

Experimental Workflow: Wound-Healing Assay

G A Grow Cells to Confluent Monolayer B Create a 'Scratch' with a Pipette Tip A->B C Wash to Remove Debris B->C D Add Media with Test Compound C->D E Image at Time 0 D->E F Incubate for 12-24 Hours E->F G Image at Final Time Point F->G H Measure Wound Closure G->H

Caption: Step-by-step workflow for a wound-healing (scratch) assay.

Experimental Protocol: Wound-Healing Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh media containing the test compound at a non-toxic concentration (determined from viability assays).

  • Imaging: Capture images of the scratch at time 0 and after 12-24 hours of incubation.

  • Analysis: Measure the width of the scratch at multiple points for each time point and calculate the percentage of wound closure.

Part 3: Probing Downstream Cellular Events

Understanding the cellular consequences of target engagement is crucial. Assays that measure cell cycle progression and apoptosis can provide a more complete picture of the compound's mechanism of action.

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases.

Scientific Rationale: By treating cells with the compound and then staining their DNA with a fluorescent dye like propidium iodide, the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can be quantified using flow cytometry. This can reveal if the compound induces arrest at a particular checkpoint, which is often a consequence of DNA damage or microtubule disruption.[7]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

References

  • Synthesis and biological evaluation of imidazo[2,1-b][4][7][8]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. Available at:

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed.
  • 3-(6-Phenylimidazo [2,1-b][4][7][8]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. MDPI. Available at:

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][4][7][8]thiadiazoles. PubMed. Available at:

  • Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. ScienceDirect.
  • Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][4][7][8]thiadiazole derivatives as potent carbonic anhydrase and acetylcholinesterase inhibitors. ScienceDirect. Available at:

  • Design, synthesis and evaluation of small molecule imidazo[2,1-b][4][7][8]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). PubMed. Available at:

  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][4][7][8]thiadiazole Analogues. PubMed. Available at:

  • New Imidazo[2,1- b][4][7][8]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research. Available at:

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. PubMed.
  • Using Imidazo[2,1-b][4][7][8]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. PMC. Available at:

  • 6-phenylimidazo[2,1-b][4][7]thiazole. CymitQuimica. Available at:

  • MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][4][7][8]-THIADIAZOLE DERIVATIVES. Journal of Pharmaceutical and Scientific Innovation. Available at:

  • Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. ScienceIn Publishing.
  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][7][8]Thiadiazole Derivatives as Anti-Inflammatory Agents. NIH. Available at:

  • 3-(6-Phenylimidazo [2,1-b][4][7][8]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. PMC. Available at:

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][4][7][8]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available at:

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI.
  • Synthesis and biological evaluation of new imidazo[2,1-b][4][7][8]thiadiazole-benzimidazole derivatives. PubMed. Available at:

Sources

Application Notes and Protocols for the Biological Screening of Imidazo[2,1-b]thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The imidazo[2,1-b]thiadiazole core is a fascinating heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1] This versatility stems from the unique electronic and structural features of the fused ring system, which allows for diverse substitutions and interactions with various biological targets.[2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the biological screening of imidazo[2,1-b]thiadiazole libraries. It is designed not as a rigid template, but as a strategic framework built on years of field-proven insights. Herein, we will not only detail the "how" but also the critical "why" behind each experimental design choice, ensuring a robust and scientifically sound screening cascade. Our objective is to empower you to efficiently identify and validate promising lead compounds from your chemical library, paving the way for the next generation of therapeutics.

I. The Strategic Blueprint: A Phased Approach to Screening

A successful screening campaign is a multi-stage process, beginning with a broad primary screen to identify initial "hits" and progressively narrowing the focus through more specific secondary and mechanistic assays. This tiered approach is both resource-efficient and scientifically rigorous, minimizing the risk of false positives and ensuring that the most promising compounds are advanced.

Our proposed screening cascade for imidazo[2,1-b]thiadiazoles is designed to explore the two most prominent and therapeutically relevant activities of this scaffold: anticancer and antimicrobial.

Screening_Workflow cluster_0 Phase 1: Primary High-Throughput Screening (HTS) cluster_1 Phase 2: Hit Confirmation and Secondary Assays cluster_2 Phase 3: Mechanistic Studies & Target Deconvolution Library Imidazo[2,1-b]thiadiazole Library Primary_Anticancer Anticancer Screen (Cell Viability Assay) Library->Primary_Anticancer Primary_Antimicrobial Antimicrobial Screen (Broth Microdilution) Library->Primary_Antimicrobial Anticancer_Hits Anticancer Hits Primary_Anticancer->Anticancer_Hits Antimicrobial_Hits Antimicrobial Hits Primary_Antimicrobial->Antimicrobial_Hits Dose_Response Dose-Response & IC50/MIC Determination Anticancer_Hits->Dose_Response Selectivity_Panel Selectivity Panel (Normal vs. Cancer Cells) Anticancer_Hits->Selectivity_Panel Antimicrobial_Hits->Dose_Response Antimicrobial_Spectrum Antimicrobial Spectrum (Gram+/Gram-) Antimicrobial_Hits->Antimicrobial_Spectrum Validated_Anticancer_Leads Validated Anticancer Leads Dose_Response->Validated_Anticancer_Leads Validated_Antimicrobial_Leads Validated Antimicrobial Leads Dose_Response->Validated_Antimicrobial_Leads Selectivity_Panel->Validated_Anticancer_Leads Antimicrobial_Spectrum->Validated_Antimicrobial_Leads MoA_Anticancer Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) Validated_Anticancer_Leads->MoA_Anticancer Target_ID_Anticancer Target Identification (e.g., FAK, Tubulin, ALK5) MoA_Anticancer->Target_ID_Anticancer MoA_Antimicrobial Mechanism of Action Assays (e.g., Cell Wall Synthesis)

Caption: A Phased Screening Cascade for Imidazo[2,1-b]thiadiazoles.

II. Anticancer Screening Protocols

Numerous studies have highlighted the potent antiproliferative activity of imidazo[2,1-b]thiadiazole derivatives against a range of cancer cell lines.[5] The mechanisms of action are varied, with specific derivatives reported to act as inhibitors of Focal Adhesion Kinase (FAK), tubulin polymerization, and Transforming Growth Factor-β type-I receptor kinase (ALK5).[6][7][8]

A. Phase 1: Primary Anticancer Screening

The initial goal is to cast a wide net and identify compounds that exhibit cytotoxic or cytostatic effects against a representative cancer cell line. A robust and high-throughput compatible cell viability assay is the cornerstone of this phase.

Protocol 1: High-Throughput Cell Viability Screening using Resazurin Assay

  • Rationale: The resazurin (alamarBlue) assay is a simple, rapid, and cost-effective method for assessing cell viability. Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin, providing a quantitative measure of viable cells. This assay is well-suited for high-throughput screening (HTS) in 96- or 384-well formats.[9]

  • Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • Imidazo[2,1-b]thiadiazole compound library (dissolved in DMSO)

    • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

    • Positive control (e.g., Doxorubicin)

    • 96-well or 384-well clear-bottom black plates

    • Multichannel pipette or automated liquid handler

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into the microplates at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Addition: Add the imidazo[2,1-b]thiadiazole compounds to the wells at a single, high concentration (e.g., 10 µM). Include vehicle controls (DMSO) and a positive control.

    • Incubation: Incubate the plates for 48-72 hours.

    • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that exhibit a significant reduction in viability (e.g., >50%) are considered "hits."[10]

B. Phase 2: Hit Confirmation and Secondary Assays

Hits from the primary screen require validation to eliminate false positives and to characterize their potency and selectivity.[11]

Protocol 2: Dose-Response Analysis and IC50 Determination

  • Rationale: Determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying a compound's potency.[12] This involves treating cells with a range of compound concentrations to generate a dose-response curve.[13][14]

  • Procedure:

    • Follow the cell viability assay protocol (Protocol 1).

    • Instead of a single concentration, treat cells with a serial dilution of the hit compounds (e.g., 8-10 concentrations ranging from nanomolar to micromolar).

    • Generate dose-response curves by plotting cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.[15][16]

Data Presentation: Anticancer Activity

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM) on Cancer Cell LineIC50 (µM) on Normal Cell LineSelectivity Index (SI)
IMTH-00185.21.5> 50> 33.3
IMTH-00278.93.245.814.3
IMTH-00335.1> 20> 50-
Doxorubicin95.60.81.21.5

Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

C. Phase 3: Mechanistic Studies

Once potent and selective compounds are identified, the next step is to elucidate their mechanism of action. Based on existing literature, key pathways to investigate for imidazo[2,1-b]thiadiazoles include the induction of apoptosis and inhibition of specific kinases or tubulin polymerization.[7][17]

Anticancer_MoA cluster_FAK FAK Pathway cluster_Tubulin Tubulin Polymerization Lead_Compound Imidazo[2,1-b]thiadiazole Lead Compound FAK FAK Lead_Compound->FAK Inhibition Tubulin_Dimers Tubulin Dimers Lead_Compound->Tubulin_Dimers Inhibition of Polymerization pFAK p-FAK (Active) FAK->pFAK Cell_Migration Cell Migration & Survival pFAK->Cell_Migration Microtubules Microtubules Tubulin_Dimers->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle

Caption: Potential Anticancer Mechanisms of Imidazo[2,1-b]thiadiazoles.

Protocol 3: FAK Inhibition Assay (ELISA-based)

  • Rationale: Several imidazo[2,1-b]thiadiazole derivatives have been identified as inhibitors of FAK phosphorylation.[6][18][19] An ELISA-based assay can quantify the levels of phosphorylated FAK in treated cells.

  • Procedure:

    • Treat cancer cells with the lead compounds for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Use a commercially available FAK phosphorylation ELISA kit to measure the relative amount of phosphorylated FAK (p-FAK) compared to total FAK.

    • A reduction in the p-FAK/total FAK ratio indicates inhibition of FAK activity.

Protocol 4: Tubulin Polymerization Assay

  • Rationale: To determine if compounds inhibit microtubule formation, a cell-free tubulin polymerization assay can be performed.[7]

  • Procedure:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with the lead compounds in a polymerization buffer.

    • Monitor the change in fluorescence or absorbance over time, which corresponds to the rate of tubulin polymerization.

    • Inhibitors will show a decreased rate of polymerization compared to controls.

III. Antimicrobial Screening Protocols

The imidazo[2,1-b]thiadiazole scaffold is also a well-established pharmacophore for antimicrobial agents, with activity against a range of bacteria and fungi.[1]

A. Phase 1: Primary Antimicrobial Screening

The initial screen aims to identify compounds with inhibitory activity against representative Gram-positive and Gram-negative bacteria.

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.[9]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Imidazo[2,1-b]thiadiazole compound library (in DMSO)

    • 96-well microplates

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare serial dilutions of the test compounds in the microplate.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
IMTH-A01816
IMTH-A0264>128
IMTH-A0344
Ciprofloxacin0.50.25

IV. Target Deconvolution Strategies

For novel compounds with interesting phenotypes, identifying the molecular target is a critical step in drug development.[20]

Target_Deconvolution cluster_Approaches Target Identification Approaches Bioactive_Compound Bioactive Imidazo[2,1-b]thiadiazole Affinity_Chromatography Affinity Chromatography Bioactive_Compound->Affinity_Chromatography Expression_Cloning Expression Cloning Bioactive_Compound->Expression_Cloning Protein_Microarray Protein Microarray Bioactive_Compound->Protein_Microarray Target_Protein Identified Target Protein(s) Affinity_Chromatography->Target_Protein Expression_Cloning->Target_Protein Protein_Microarray->Target_Protein Validation Target Validation (e.g., siRNA, CRISPR) Target_Protein->Validation

Caption: Overview of Target Deconvolution Strategies.

Several strategies can be employed for target deconvolution:[21][22]

  • Affinity Chromatography: The bioactive compound is immobilized on a solid support and used to "fish" for its binding partners from a cell lysate.[22]

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can identify the protein targets of small molecules in complex biological systems.[20]

  • Genetic Approaches: Using techniques like CRISPR or RNAi screening to identify genes that, when knocked out or silenced, confer resistance to the compound's effects.[22]

V. Conclusion: A Pathway to Discovery

The experimental designs and protocols outlined in this guide provide a robust framework for the biological screening of imidazo[2,1-b]thiadiazole libraries. By adopting a phased and logical approach, from high-throughput primary screening to detailed mechanistic studies, researchers can efficiently navigate the complex process of drug discovery. The inherent biological versatility of the imidazo[2,1-b]thiadiazole scaffold, combined with a rigorous and well-designed screening cascade, holds immense promise for the identification of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

  • New Imidazo[2,1- b][6][18][21]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][6][18][21]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • New Imidazo[2,1-b][6][18][21]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. Available at: [Link]

  • Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • New Imidazo[2,1-b][6][18][21]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate. Anticancer Research. Available at: [Link]

  • Natural Bioactive Compound Target Identification. Creative Biolabs. Available at: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers. Available at: [Link]

  • Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesio. Amsterdam UMC. Available at: [Link]

  • Hit Validation for Suspicious Minds. Sygnature Discovery. Available at: [Link]

  • Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. Available at: [Link]

  • Design, synthesis and evaluation of small molecule imidazo[2,1-b][6][18][21]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). PubMed. Available at: [Link]

  • Synthesis of imidazo[2,1-b][6][18][21]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Publishing. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Drug dose-response data analysis. Towards Data Science. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • How to calculate IC50 for my dose response?. ResearchGate. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Hit Identification and Validation Services. Domainex. Available at: [Link]

  • NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. Available at: [Link]

  • MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][6][18][21]-THIADIAZOLE DERIVATIVES. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. Available at: [Link]

  • Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Imidazo[2,1-b][6][18][21]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Bentham Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b][6][18][21]thiadiazole-Linked Oxindoles as Potent Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]

  • Imidazo[2,1-b][6][18][21]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Universitas Diponegoro. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ResearchGate. Available at: [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Available at: [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. PubMed. Available at: [Link]

  • Imidazo[2,1-b][6][18][21]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. PubMed. Available at: [Link]

  • Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. PubMed Central. Available at: [Link]

  • Imidazo[2,1-b][6][18][21]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. PubMed. Available at: [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][6][18][21]Thiadiazole Derivatives as Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]

  • Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1- b]Thiazole Linked Thiadiazole Conjugates. PubMed. Available at: [Link]

  • Imidazo[2,1-b][6][18][21]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery. Bentham Science. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 6-phenylimidazo[2,1-b]thiadiazole-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-phenylimidazo[2,1-b]thiadiazole-2-amine. This guide is designed to provide expert insights and practical solutions to the common solubility challenges encountered when working with this and structurally similar heterocyclic compounds in various assay formats. Our goal is to equip you with the knowledge to troubleshoot precipitation issues, ensure accurate compound concentrations, and generate reliable, reproducible data.

Introduction: Understanding the Challenge

The 6-phenylimidazo[2,1-b]thiadiazole scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] However, the inherent characteristics of many heterocyclic compounds, such as their planarity and hydrophobicity, often lead to poor aqueous solubility. This presents a significant hurdle in experimental biology, where compounds must remain in solution within aqueous assay buffers to interact with their biological targets.

This guide will address the most frequently encountered solubility issues in a question-and-answer format, providing not just protocols, but also the scientific reasoning behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-phenylimidazo[2,1-b]thiadiazole-2-amine, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening?

This phenomenon, often called "crashing out," is the most common issue for poorly soluble compounds.[4][5][6]

  • The Science Behind It: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide array of hydrophobic molecules.[5] However, when a concentrated DMSO stock is introduced into a predominantly aqueous environment (like cell culture media or buffer), a rapid solvent exchange occurs. The water acts as an anti-solvent, drastically lowering the solubility of the hydrophobic compound and causing it to precipitate out of the solution.[4][7] A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer.[4]

  • Troubleshooting Flowchart:

    A Precipitation upon dilution of DMSO stock B Is final DMSO concentration > 0.5%? A->B C Reduce final DMSO concentration. Prepare a higher concentration DMSO stock or perform serial dilutions. B->C Yes D Is the final compound concentration too high? B->D No E Determine Maximum Soluble Concentration. Perform a solubility test in your assay buffer. D->E Yes F Is the buffer pH optimal? D->F No G Adjust buffer pH. Test a range of pH values to find optimal solubility. F->G Yes H Consider advanced formulation strategies. F->H No

    Caption: Troubleshooting workflow for compound precipitation.

Q2: What is the maximum recommended final concentration of DMSO in my assay?

To minimize both solubility issues and potential artifacts, the final DMSO concentration should be kept as low as possible, ideally below 0.5%.[6][8][9] While some cell lines may tolerate up to 1%, higher concentrations can have direct biological effects, confounding your results.[4][10][11] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments.[9][12]

Q3: How can I prepare my working solutions to minimize precipitation?

A key strategy is to avoid the abrupt solvent shift.

  • Step-wise Dilution Protocol:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.

    • Perform an intermediate dilution of the stock in 100% DMSO to a lower concentration (e.g., 1 mM).

    • Just before use, add a small volume of the intermediate DMSO stock to your pre-warmed aqueous assay buffer while vortexing or swirling.[8] This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

    • Visually inspect the final solution for any signs of cloudiness or precipitate before adding it to your assay plate.[8]

Q4: The compound solution looks clear at first, but I see a precipitate in the wells after incubation. What's causing this delayed precipitation?

Delayed precipitation can be due to several factors:

  • Temperature Shifts: The solubility of some compounds is temperature-dependent. A compound might be soluble at room temperature but precipitate at 37°C in an incubator, or vice-versa.[6]

  • pH Changes: In cell culture, the CO2 environment of an incubator can alter the pH of the medium, which can, in turn, affect the solubility of pH-sensitive compounds.[6]

  • Interactions with Media Components: Over time, your compound may interact with salts, proteins (like serum albumin), or other components in the media, leading to the formation of insoluble complexes.[6]

  • Evaporation: In multi-well plates, evaporation from the outer wells can increase the compound's concentration, pushing it beyond its solubility limit.[6] Using plates with lids and maintaining proper humidity in the incubator can mitigate this.

Q5: Can I adjust the pH of my buffer to improve the solubility of 6-phenylimidazo[2,1-b]thiadiazole-2-amine?

Yes, this can be a very effective strategy.

  • The Science Behind It: 6-phenylimidazo[2,1-b]thiadiazole-2-amine contains an amine group (-NH2). Amines are basic and can be protonated in acidic conditions to form a more soluble salt.[13] The solubility of ionizable compounds is often pH-dependent.[14][15] By lowering the pH of your buffer, you can increase the protonation of the amine group, thereby enhancing its aqueous solubility.

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).

    • Add a consistent, excess amount of your compound to a small volume of each buffer.

    • Agitate the samples at a controlled temperature until equilibrium is reached (typically several hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility versus pH to determine the optimal pH for your experiments.

    Important Consideration: Ensure that the chosen pH is compatible with your biological assay (e.g., enzyme activity, cell viability).

Advanced Formulation Strategies

If the above troubleshooting steps are insufficient, you may need to consider more advanced formulation techniques.

Q6: What are co-solvents, and how can I use them?

Co-solvents are organic solvents that are miscible with water and can be used in small percentages to increase the solubility of hydrophobic compounds.

  • Common Co-solvents in Biological Assays:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Implementation:

    • First, test the tolerance of your assay system (e.g., cells, enzyme) to the intended co-solvent.

    • Prepare your compound stock in the co-solvent or a DMSO/co-solvent mixture.

    • When diluting into the final assay buffer, the final concentration of the co-solvent should be kept low (typically 1-5%) and consistent across all wells.

    Co-solvent Cytotoxicity Data

    Co-solvent/Surfactant Reported Cytotoxicity Reference
    Ethanol Low cytotoxicity in many cell lines [16]
    Methanol Low cytotoxicity in many cell lines [16]
    Tween 20 Higher cytotoxicity [16]

    | Tween 80 | Higher cytotoxicity |[16] |

Q7: I've heard about cyclodextrins. Can they help with my compound?

Cyclodextrins are an excellent option for significantly increasing the aqueous solubility of hydrophobic molecules.[17][18]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][19] The hydrophobic "guest" molecule (your compound) can be encapsulated within the "host" cyclodextrin's cavity, forming an inclusion complex.[19][] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the compound.[18]

    cluster_0 Before Encapsulation cluster_1 Encapsulation Process cluster_2 After Encapsulation A Poorly Soluble Compound B Aqueous Buffer A->B Precipitation C Cyclodextrin (Host) E Inclusion Complex C->E D Compound (Guest) D->E F Soluble Inclusion Complex G Aqueous Buffer F->G Dissolved

    Caption: Cyclodextrin encapsulation mechanism.

  • Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[10][19]

  • Protocol for Using Cyclodextrins:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

    • Prepare your compound stock in DMSO.

    • Add the DMSO stock of your compound to the HP-β-CD solution and mix thoroughly (vortexing, sonication) to facilitate complex formation.

    • This cyclodextrin-complexed stock can then be diluted into the final assay buffer.

    • As always, run a vehicle control containing the same concentration of HP-β-CD.

Summary of Best Practices

StrategyKey ConsiderationWhen to Use
Optimize DMSO Dilution Keep final DMSO concentration <0.5%. Use step-wise dilution.Always. This is the first line of defense.
Adjust Buffer pH Lowering pH may protonate the amine group, increasing solubility. Must be compatible with the assay.For ionizable compounds like 6-phenylimidazo[2,1-b]thiadiazole-2-amine.
Use Co-solvents Final concentration should be low (1-5%). Test for assay compatibility and cytotoxicity.When pH adjustment is not feasible or insufficient.
Employ Cyclodextrins Highly effective for many hydrophobic compounds. HP-β-CD is a good starting point.For very poorly soluble compounds where other methods fail.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by 6-phenylimidazo[2,1-b]thiadiazole-2-amine and ensure the integrity and accuracy of your experimental results.

References

  • Capacités. (n.d.). Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation.
  • MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • National Institutes of Health. (n.d.). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins?.
  • BenchChem. (2025). minimizing ML418 precipitation in aqueous solutions.
  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • BenchChem. (n.d.). Enhancing the solubility of Cinnolin-8-amine for biological assays.
  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • BenchChem. (2025). avoiding precipitation of DC-S239 in aqueous solutions.
  • ISSR Classes. (n.d.). Solubility and pH of amines.
  • BenchChem. (2025). Technical Support Center: Mitigating Compound Precipitation in Media.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • ResearchGate. (2024). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][17][21][22]THIADIAZOLE DERIVATIVES: A REVIEW. Retrieved from

  • University of Oxford. (n.d.). Small Compound Screening Overview.
  • Cengage Learning. (2018). Amines and Heterocycles.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • MDPI. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][17][21][22]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from

  • ResearchGate. (2025). Biological activities of imidazo[2,1-b][17][21][22]thiadiazole derivatives: A review. Retrieved from

Sources

Technical Support Center: 6-Phenylimidazo[2,1-b]thiadiazole-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-phenylimidazo[2,1-b]thiadiazole-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of medicinal chemistry and our experience with similar heterocyclic compounds.

Troubleshooting Guide: Common Stability Issues in Experimental Settings

This guide addresses specific problems you may encounter when working with 6-phenylimidazo[2,1-b]thiadiazole-2-amine in solution.

Issue 1: Inconsistent results or loss of activity in aqueous buffers over time.

  • Question: My assay results are not reproducible, and the compound's activity seems to decrease when my stock solution in an aqueous buffer is left at room temperature for a few hours. What could be the cause?

  • Answer: This is a classic sign of compound instability, likely due to hydrolysis. The imidazo[2,1-b]thiadiazole core, while aromatic, can be susceptible to hydrolytic cleavage under certain pH conditions. The ester and amide linkages, if present in derivatives, are particularly prone to hydrolysis. The primary amine group on your compound can also influence its electronic properties and reactivity.

    Troubleshooting Steps:

    • pH Assessment: The stability of heterocyclic compounds can be highly pH-dependent. Prepare your solutions in a range of buffers (e.g., pH 5, 7.4, and 9) and monitor the compound's concentration over time using a stability-indicating method like HPLC-UV.

    • Temperature Control: Perform your experiments at a consistent, controlled temperature. If possible, keep solutions on ice when not in immediate use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

    • Aqueous-Organic Mixtures: If your experimental conditions allow, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol in your aqueous buffer) to potentially improve stability. However, be mindful of the co-solvent's potential effects on your assay.

Issue 2: Precipitation of the compound from solution during an experiment.

  • Question: I prepared a clear solution of 6-phenylimidazo[2,1-b]thiadiazole-2-amine in DMSO and diluted it into my aqueous assay buffer. After a short time, I noticed the solution becoming cloudy, and I suspect the compound is precipitating. Why is this happening?

  • Answer: This is likely due to the compound's poor aqueous solubility. While many organic compounds are soluble in DMSO, they can crash out when diluted into an aqueous medium where they are less soluble. This is a common issue in biological assays.

    Troubleshooting Steps:

    • Determine Aqueous Solubility: First, determine the kinetic solubility of your compound in the final assay buffer. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using a nephelometer.

    • Adjust Final Concentration: Ensure that the final concentration of your compound in the assay does not exceed its aqueous solubility limit.

    • Use of Solubilizing Agents: If higher concentrations are required, you may need to incorporate solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), provided they do not interfere with your assay.

    • Control for DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically <1%) and consistent across all samples, as it can also affect protein function and cell viability.

Issue 3: Discoloration of the solution upon exposure to light.

  • Question: I noticed that my stock solution of 6-phenylimidazo[2,1-b]thiadiazole-2-amine in methanol turned a pale yellow after being left on the lab bench for a day. Is this a sign of degradation?

  • Answer: Yes, discoloration is a strong indicator of photodecomposition. Many aromatic and heterocyclic compounds are light-sensitive and can undergo photochemical reactions, leading to the formation of colored degradants.

    Troubleshooting Steps:

    • Protect from Light: Always store solutions of 6-phenylimidazo[2,1-b]thiadiazole-2-amine in amber vials or wrap clear vials with aluminum foil to protect them from light.

    • Minimize Exposure During Experiments: When performing experiments, try to minimize the exposure of your solutions to direct light.

    • Photostability Testing: To confirm photostability, you can intentionally expose a solution to a controlled light source (e.g., a UV lamp) and compare its HPLC profile to a light-protected control sample over time.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 6-phenylimidazo[2,1-b]thiadiazole-2-amine in common organic solvents like DMSO and ethanol?

A1: Generally, 6-phenylimidazo[2,1-b]thiadiazole-2-amine is expected to have good stability in anhydrous aprotic solvents like DMSO and ethanol when stored properly (protected from light, tightly capped to prevent moisture absorption). Degradation is more likely to be a concern in protic solvents, especially aqueous solutions, where hydrolysis can occur. For long-term storage, it is best to store the compound as a solid at low temperature or as a frozen stock solution in anhydrous DMSO.

Q2: How can I perform a forced degradation study to understand the potential degradation pathways of this compound?

A2: A forced degradation study is an essential part of characterizing a new chemical entity. It involves subjecting the compound to harsh conditions to accelerate its decomposition and identify potential degradants. A typical study would include the following conditions:

  • Acidic Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heat the solid compound or a solution to a high temperature (e.g., 70°C).

  • Photodegradation: Expose a solution of the compound to UV and visible light.

Samples from each condition should be analyzed by a stability-indicating method, such as HPLC with mass spectrometry (LC-MS), to separate and identify the parent compound and its degradation products.

Q3: What are the likely degradation products of 6-phenylimidazo[2,1-b]thiadiazole-2-amine?

A3: While specific degradation products for this exact molecule are not widely reported in the literature, based on the imidazo[2,1-b]thiadiazole core structure, potential degradation pathways could involve:

  • Hydrolysis: Cleavage of the imidazole or thiadiazole ring.

  • Oxidation: Oxidation of the sulfur atom to a sulfoxide or sulfone, or modification of the phenyl or amine groups.

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates could lead to the formation of dimers or polymers.

Identifying the actual degradation products would require analytical techniques such as LC-MS/MS and NMR spectroscopy.

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC-UV

This protocol provides a framework for assessing the stability of 6-phenylimidazo[2,1-b]thiadiazole-2-amine in a specific solution.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an appropriate anhydrous organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test solution (e.g., phosphate-buffered saline, pH 7.4).

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution into a validated HPLC-UV system. Record the peak area of the parent compound.

  • Incubation: Store the test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the test solution into the HPLC system and record the peak area.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A loss of >10% is often considered significant degradation.

Data Presentation: Example Stability Data Table
Time (hours)Peak Area (arbitrary units)% Remaining
01,250,000100.0
11,237,50099.0
21,212,50097.0
41,175,00094.0
81,100,00088.0
24875,00070.0

Visualizations

Workflow for Troubleshooting Compound Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Potential Degradation Pathways

G parent 6-phenylimidazo[2,1-b]thiadiazole-2-amine hydrolysis Hydrolysis Products (Ring Cleavage) parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products (e.g., Sulfoxide) parent->oxidation [O] (e.g., H₂O₂) photodegradation Photodegradation Products (Colored Adducts) parent->photodegradation hν (Light)

Caption: Potential degradation pathways for the compound.

References

  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]

  • Sharma, A., & Kumar, V. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Drug Discovery Technologies, 16(4), 381-403. [Link]

  • López-Cara, L. C., et al. (2012). Synthesis and antiproliferative activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6985-6989. [Link]

  • Cresswell, M. W., et al. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy & Fuels, 29(5), 3325-3334. [Link]

  • Gómez-Rioja, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Revista del Laboratorio Clínico, 12(4), 213-221. [Link]

  • Trissel, L. A. (2011). Trissel's stability of compounded formulations.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

Sources

Technical Support Center: Overcoming Resistance with Imidazo[2,1-b]thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel and promising class of imidazo[2,1-b]thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these compounds to overcome therapeutic resistance in various disease models. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and ultimately accelerate your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, mechanism, and application of imidazo[2,1-b]thiadiazole derivatives.

Q1: What is the primary mechanism by which imidazo[2,1-b]thiadiazole derivatives overcome drug resistance?

A1: While the exact mechanism can be derivative-specific, a significant body of research points to the modulation of key signaling pathways involved in cell survival, proliferation, and drug efflux. For instance, certain derivatives have been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a critical hub in cancer cell migration and survival.[1][2] Others act as potent tubulin polymerization inhibitors, leading to G2/M phase cell cycle arrest.[3] The fused heterocyclic scaffold of imidazo[2,1-b]thiadiazoles is versatile and can be modified to target various proteins and enzymes.[4][5]

Q2: What are the known molecular targets of imidazo[2,1-b]thiadiazole derivatives?

A2: The imidazo[2,1-b]thiadiazole scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] Documented targets include, but are not limited to:

  • Tubulin: Inhibition of tubulin polymerization is a key mechanism for some derivatives, leading to anticancer effects.[3]

  • Focal Adhesion Kinase (FAK): Inhibition of FAK phosphorylation has been observed, impacting cell migration and survival.[1][2]

  • Various Enzymes: This class of compounds has been reported to inhibit cyclooxygenase, Jun kinase, and carbonic anhydrase.[6]

Q3: Are there any general guidelines for dissolving and storing imidazo[2,1-b]thiadiazole derivatives?

A3: Yes, proper handling is crucial for reproducible results.

  • Solubility: Most imidazo[2,1-b]thiadiazole derivatives are sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use experiments.

Q4: What are the potential off-target effects of these derivatives?

A4: As with any small molecule inhibitor, off-target effects are a possibility. The broad bioactivity of the imidazo[2,1-b]thiadiazole scaffold suggests that comprehensive target profiling is advisable.[6] It is recommended to perform counter-screening against a panel of kinases or other relevant enzymes to assess the selectivity of your specific derivative. Additionally, utilizing a negative control compound with a similar chemical structure but lacking the key pharmacophore can help differentiate specific from non-specific effects.

Q5: Can these compounds be used in combination with other therapies?

A5: Absolutely. In fact, one of the most promising applications of imidazo[2,1-b]thiadiazole derivatives is in combination therapy. For example, they have been shown to potentiate the antiproliferative effects of gemcitabine in mesothelioma cells by modulating the expression of the human equilibrative nucleoside transporter-1 (hENT-1).[1] When designing combination studies, it is important to carefully consider the dosing and scheduling of each agent to maximize synergy and minimize toxicity.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental challenges.

Problem 1: Low or No Compound Activity in Cell-Based Assays
Potential Cause Troubleshooting Steps
Poor Compound Solubility/Precipitation in Media 1. Verify Stock Solution: Ensure your stock solution in DMSO is fully dissolved. Gently warm the vial to 37°C if necessary. 2. Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% (v/v) to avoid solvent-induced toxicity. 3. Serial Dilutions: Prepare serial dilutions of your compound in culture media immediately before adding to the cells. Visually inspect for any precipitation. 4. Serum Interaction: Test for potential interactions with serum proteins by performing the assay in low-serum or serum-free media, if your cell line permits.
Compound Instability 1. Fresh Preparations: Always use freshly prepared dilutions from your frozen stock. 2. Time-Course Experiment: Perform a time-course experiment to determine the stability of your compound in culture media over the duration of your assay.
Incorrect Assay Conditions 1. Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. 2. Assay Duration: The optimal incubation time with the compound can vary. Test a range of time points (e.g., 24, 48, 72 hours).
Cell Line Insensitivity 1. Target Expression: Confirm that your chosen cell line expresses the intended molecular target of your derivative at sufficient levels. 2. Positive Control: Include a known inhibitor of the target pathway as a positive control to validate the assay.
Problem 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Homogenous Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or trituration. 2. Edge Effects: To minimize "edge effects" in multi-well plates, consider not using the outer wells or filling them with sterile PBS.
Compound Distribution Issues 1. Proper Mixing: After adding the compound to the wells, mix gently by tapping the plate or using a plate shaker. 2. Evaporation: Ensure proper humidification in the incubator to prevent evaporation from the wells, which can concentrate the compound.
Pipetting Errors 1. Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling. 2. Consistent Technique: Use a consistent pipetting technique for all wells.
Problem 3: Unexpected or Contradictory Results
Potential Cause Troubleshooting Steps
Cytotoxicity at High Concentrations 1. Dose-Response Curve: Perform a wide-range dose-response experiment to identify the optimal concentration range for your desired effect and to distinguish it from non-specific toxicity. 2. Cell Viability Assay: Use a secondary, mechanistically different cell viability assay (e.g., trypan blue exclusion vs. MTT) to confirm cytotoxic effects.
Off-Target Effects 1. Phenotypic vs. Target-Based Assays: If a phenotypic change is observed without a corresponding effect on the intended target, consider the possibility of off-target activity. 2. Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein to see if it reverses the compound's effect.
Batch-to-Batch Variability of Compound 1. Quality Control: Ensure the purity and identity of each new batch of the compound using analytical methods such as NMR or mass spectrometry. 2. Re-validation: Test each new batch in a standard assay to confirm consistent biological activity.

III. Experimental Protocols & Workflows

A. General Workflow for Screening Imidazo[2,1-b]thiadiazole Derivatives

G cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Resistance Reversal prep1 Synthesize & Purify Derivative prep2 Prepare High-Concentration Stock (DMSO) prep1->prep2 prep3 Aliquot & Store at -80°C prep2->prep3 screen1 Cell Viability/Proliferation Assay (e.g., MTT, SRB) prep3->screen1 Test in Cancer Cell Lines screen2 Determine IC50 Values screen1->screen2 screen3 Select Lead Compounds screen2->screen3 moa1 Target Engagement Assay (e.g., Western Blot for p-FAK) screen3->moa1 Investigate Leads res1 Combination Studies with Standard Drug screen3->res1 Assess Synergy moa2 Cell Cycle Analysis (Flow Cytometry) moa1->moa2 moa3 Apoptosis Assays (e.g., Annexin V) moa2->moa3 res2 Calculate Combination Index (CI) res1->res2 res3 Evaluate in Resistant Cell Lines res2->res3

Caption: Experimental workflow for imidazo[2,1-b]thiadiazole derivatives.
B. Protocol: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of imidazo[2,1-b]thiadiazole derivatives on a cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to create a single-cell suspension.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[2,1-b]thiadiazole derivative in culture media from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a "vehicle control" (DMSO only) and a "no treatment" control.

    • Carefully remove the media from the wells and add 100 µL of the compound-containing media.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the media from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

C. Protocol: Western Blot for Phospho-FAK Inhibition

This protocol is to assess the effect of an imidazo[2,1-b]thiadiazole derivative on the phosphorylation of Focal Adhesion Kinase (FAK).

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the imidazo[2,1-b]thiadiazole derivative at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FAK (e.g., p-FAK Y397) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Strip and re-probe the membrane for total FAK and a loading control (e.g., GAPDH or β-actin) to normalize the data.

IV. Mechanistic Insights: A Visual Guide

The following diagram illustrates a potential mechanism of action for certain imidazo[2,1-b]thiadiazole derivatives in overcoming resistance in cancer cells.

G cluster_0 Imidazo[2,1-b]thiadiazole Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Downstream Cellular Effects ITD Imidazo[2,1-b]thiadiazole Derivative FAK FAK ITD->FAK Inhibits Tubulin Tubulin ITD->Tubulin Inhibits pFAK p-FAK (Active) FAK->pFAK Phosphorylation Proliferation Cell Proliferation pFAK->Proliferation Migration Cell Migration pFAK->Migration Survival Cell Survival pFAK->Survival Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to Migration->Apoptosis Leads to Survival->Apoptosis Leads to G2M_Arrest G2/M Arrest G2M_Arrest->Apoptosis Can lead to

Caption: Potential signaling pathways affected by imidazo[2,1-b]thiadiazole derivatives.

V. References

  • Bhongade, B. A., et al. (2013). Biological activities of imidazo[2,1-b][7][8][9]thiadiazole derivatives: A review. ResearchGate. Available at: [Link]

  • Cascioferro, S., et al. (2020). Imidazo[2,1-b][7][8][9]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dwarakanath, D., et al. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][7][8][9]thiadiazoles. National Institutes of Health. Available at: [Link]

  • Govindaiah, S., et al. (2025). Imidazo[2,1-b][7][8][9]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. PubMed. Available at: [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][7][8][9]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem. Available at: [Link]

  • Pallocca, M., et al. (2020). New Imidazo[2,1- b][7][8][9]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Research. Available at: [Link]

Sources

Technical Support Center: Refining Experimental Protocols for Imidazo[2,1-b]thiadiazole Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[2,1-b]thiadiazole derivatives. This guide is designed to provide practical, field-proven insights to help you navigate the common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important class of heterocyclic compounds. The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a versatile core structure found in molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] This guide aims to be a self-validating system, explaining the causality behind experimental choices to empower you to troubleshoot and refine your protocols effectively.

Section 1: Synthesis of Imidazo[2,1-b]thiadiazoles

The most common and versatile method for synthesizing 2,6-disubstituted imidazo[2,1-b][1][2][3]thiadiazoles involves the condensation of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone.[5] This reaction, typically performed under reflux in a suitable solvent like ethanol, is a robust method for accessing a wide variety of derivatives.[1][2]

Troubleshooting Guide: Synthesis

Question: My imidazo[2,1-b]thiadiazole synthesis is not working. The TLC plate only shows the starting materials even after prolonged reflux.

This is a common issue that can be frustrating.[6] Let's break down the potential causes and solutions in a systematic way.

Potential Cause 1: Purity of Starting Materials

  • Rationale: The purity of your 2-amino-5-substituted-1,3,4-thiadiazole and α-haloketone is critical. Impurities can interfere with the reaction, leading to low or no product formation.

  • Solution:

    • Verify Purity: Check the purity of your starting materials using techniques like NMR or melting point analysis.

    • Purify if Necessary: If impurities are detected, purify the starting materials. 2-amino-5-substituted-1,3,4-thiadiazoles can often be recrystallized from ethanol.

Potential Cause 2: Reaction Conditions

  • Rationale: The choice of solvent and temperature can significantly impact the reaction rate and yield. While ethanol is commonly used, other solvents may be more effective for specific substrates.

  • Solution:

    • Solvent Choice: Consider switching to a higher-boiling point solvent like isopropanol or n-butanol if your starting materials have low solubility in ethanol. In some cases, polar aprotic solvents like DMF can be effective, but be mindful of potential side reactions.

    • Temperature: Ensure the reaction is refluxing vigorously. A sand bath or a heating mantle with a temperature controller is recommended for stable and consistent heating.

    • Reaction Time: While many protocols suggest refluxing for a specific duration (e.g., 12-24 hours), it's essential to monitor the reaction by TLC. Some reactions may require longer reflux times to go to completion.

Potential Cause 3: Incomplete Reaction

  • Rationale: The reaction may have reached equilibrium, or the activation energy barrier is not being overcome efficiently.

  • Solution:

    • Addition of a Base: The reaction generates HBr or HCl as a byproduct, which can protonate the starting amine and hinder the reaction. Adding a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), can neutralize the acid and drive the reaction forward. Start with a stoichiometric amount of base.

    • Microwave Synthesis: If conventional heating is unsuccessful, consider microwave-assisted synthesis. This technique can often reduce reaction times and improve yields by providing rapid and uniform heating.

Experimental Protocol: General Procedure for the Synthesis of 2,6-disubstituted Imidazo[2,1-b][1][2][3]thiadiazoles

  • To a solution of the appropriate 2-amino-5-substituted-1,3,4-thiadiazole (1 mmol) in absolute ethanol (20 mL), add the corresponding α-haloketone (1 mmol).

  • Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[2]

FAQs: Synthesis
  • Q: Can I use α-chloroacetophenones instead of α-bromoacetophenones?

    • A: Yes, α-chloroacetophenones can be used. However, α-bromoacetophenones are generally more reactive and may lead to shorter reaction times and higher yields.

  • Q: What is the role of phosphorus oxychloride (POCl3) in the synthesis of the 2-amino-1,3,4-thiadiazole precursor?

    • A: Phosphorus oxychloride is a dehydrating and cyclizing agent. It facilitates the condensation of a carboxylic acid with thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole ring.[1][2]

  • Q: How can I synthesize the 2-amino-5-substituted-1,3,4-thiadiazole starting material?

    • A: A common method is the cyclization of a substituted carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[1][2]

Section 2: Purification and Characterization

Proper purification and unambiguous characterization are essential to ensure the integrity of your experimental data.

Troubleshooting Guide: Purification

Question: I am having difficulty purifying my imidazo[2,1-b]thiadiazole derivative. It is not very soluble in common recrystallization solvents.

  • Rationale: The planar, aromatic nature of the imidazo[2,1-b]thiadiazole core can lead to poor solubility in many common solvents.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, THF, DMF, DMSO) and polar protic (e.g., methanol, ethanol, isopropanol).

    • Hot Filtration: If the compound is soluble in a hot solvent but not at room temperature, hot filtration can be an effective recrystallization technique.

    • Column Chromatography: If recrystallization is challenging, column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

    • Trituration: If the impurities are significantly more soluble than your product, trituration can be a simple and effective purification method. Suspend the crude product in a solvent in which it is sparingly soluble, stir for a period, and then filter to collect the purified solid.

FAQs: Characterization
  • Q: What are the key NMR signals to look for to confirm the formation of the imidazo[2,1-b]thiadiazole ring system?

    • A: In the 1H NMR spectrum, a characteristic singlet for the C-5 proton of the imidazo[2,1-b][1][2][3]thiadiazole ring typically appears in the range of δ 7.89–8.93 ppm.[7] In the 13C NMR spectrum, the signal for the C-5 carbon is typically found between δ 100.25–116.28 ppm.[7]

  • Q: What are the expected IR absorption bands for an imidazo[2,1-b]thiadiazole derivative?

    • A: You should observe characteristic =C-H stretching bands in the region of 2922–3125 cm-1.[7]

Spectroscopic Data Characteristic Signals for Imidazo[2,1-b][1][2][3]thiadiazole Core
1H NMRSinglet for C-5 proton at δ 7.89–8.93 ppm[7]
13C NMRSignal for C-5 carbon at δ 100.25–116.28 ppm[7]
IR=C-H stretching bands at 2922–3125 cm-1[7]

Section 3: Biological Evaluation

Imidazo[2,1-b]thiadiazole derivatives have been investigated for a wide array of biological activities.[1][4][5] The design of your biological assays will depend on your specific research goals.

Troubleshooting Guide: Biological Assays

Question: My compound is showing low activity in my biological assay, but the literature suggests it should be potent.

  • Rationale: Discrepancies between expected and observed activity can arise from several factors, including compound solubility, stability, and the specifics of the assay protocol.

  • Solution:

    • Solubility in Assay Medium: Ensure your compound is fully dissolved in the assay buffer. The use of a co-solvent like DMSO is common, but the final concentration of the co-solvent should be kept low (typically <1%) to avoid artifacts. Sonication or gentle warming can aid dissolution.

    • Compound Stability: Assess the stability of your compound in the assay medium over the time course of the experiment. Degradation can lead to a loss of activity. This can be checked by incubating the compound in the assay buffer and analyzing its integrity by HPLC at different time points.

    • Positive Controls: Always include a known active compound (positive control) in your assay to validate the assay performance.[2]

    • Assay Conditions: Carefully review and optimize assay parameters such as incubation time, temperature, and reagent concentrations.

FAQs: Biological Evaluation
  • Q: What are some of the common biological activities reported for imidazo[2,1-b]thiadiazole derivatives?

    • A: These compounds have a broad spectrum of reported biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, anticancer, and anticonvulsant properties.[1][4][5]

  • Q: What are some standard in vitro assays to evaluate the antimicrobial activity of these compounds?

    • A: Common methods include the broth microdilution assay to determine the minimum inhibitory concentration (MIC) and the agar disk diffusion assay.[2][8]

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram outlines the key stages from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials (2-amino-1,3,4-thiadiazole & α-haloketone) reaction Condensation Reaction (Reflux in Ethanol) start->reaction 1 mmol each workup Work-up & Isolation reaction->workup Cool & Filter/Evaporate crude Crude Product workup->crude purification_method Purification (Recrystallization or Column Chromatography) crude->purification_method pure Pure Compound purification_method->pure analysis Spectroscopic Analysis (NMR, IR, MS) pure->analysis assay_prep Compound Formulation (Solubilization) pure->assay_prep in_vitro_assay In Vitro Assay (e.g., MIC, IC50) assay_prep->in_vitro_assay data_analysis Data Analysis in_vitro_assay->data_analysis

Caption: A streamlined workflow for imidazo[2,1-b]thiadiazole research.

Decision-Making in Troubleshooting Synthesis

The following flowchart provides a logical path for troubleshooting common synthesis problems.

troubleshooting_synthesis start Reaction Stalled? (TLC shows starting materials) check_purity Check Purity of Starting Materials start->check_purity Yes purity_ok Purity OK? check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No change_conditions Modify Reaction Conditions purity_ok->change_conditions Yes purify->start conditions_ok Successful? change_conditions->conditions_ok add_base Add a Non-nucleophilic Base (e.g., K2CO3) conditions_ok->add_base No success Proceed to Work-up conditions_ok->success Yes base_ok Successful? add_base->base_ok microwave Consider Microwave Synthesis base_ok->microwave No base_ok->success Yes failure Re-evaluate Strategy microwave->failure

Caption: A troubleshooting flowchart for imidazo[2,1-b]thiadiazole synthesis.

References

  • Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. (2014). Der Pharma Chemica. [Link]

  • Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles. (2011). Tetrahedron. [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023). MDPI. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. (2019). Heterocyclic Letters. [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (2019). Current Drug Discovery Technologies. [Link]

  • Synthesis, characterization and antimicrobial activity evaluation of new imidazo [2,1-b][1][2][3]thiadiazole derivatives. (2012). Journal of Saudi Chemical Society. [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2021). RSC Medicinal Chemistry. [Link]

  • Synthesis, Spectral Studies and Antimicrobial Activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2017). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Biological activities of imidazo[2,1-b][1][2][3]thiadiazole derivatives: A review. (2014). Journal of Saudi Chemical Society. [Link]

  • Synthesis and identification of (Imidazole-thiadiazol) derivatives and study the biological activity as antibacterial. (2026). ResearchGate. [Link]

  • I find difficulty in synthesizing Imidazo[2,1-b]-1,3,4-thiadiazoles derivatives?. (2022). ResearchGate. [Link]

  • Synthesis and evaluation of antibacterial and antitubercular activities of some novel imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. (2011). Molecules. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b][1][2][3]thiadiazole derivatives. (2015). Medicinal Chemistry Research. [Link]

  • Reaction mechanism of formation of imidazo[2,1-b][1][2][3]thiadiazoles. (2014). Journal of Saudi Chemical Society. [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS. (2015). Acta Poloniae Pharmaceutica. [Link]

  • New Imidazo[2,1- b][1][2][3]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. (2018). Anticancer Research. [Link]

  • A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (2024). YMER. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 6-phenylimidazo[2,1-b]thiadiazole-2-amine and Standard Anti-inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community continuously explores new chemical scaffolds. One such scaffold generating considerable interest is the imidazo[2,1-b]thiadiazole core. This guide provides a detailed comparison of the potential anti-inflammatory properties of a representative compound from this class, 6-phenylimidazo[2,1-b]thiadiazole-2-amine, with established non-steroidal anti-inflammatory drugs (NSAIDs), namely the non-selective cyclooxygenase (COX) inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the mechanisms of action, supported by experimental data and detailed protocols for comparative evaluation. While direct comparative studies on 6-phenylimidazo[2,1-b]thiadiazole-2-amine are limited, this guide synthesizes available data on closely related derivatives to provide a scientifically grounded perspective on its potential as an anti-inflammatory agent.

The Landscape of Anti-Inflammatory Therapeutics: A Mechanistic Overview

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a crucial component of the innate immune system, chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The mainstay of anti-inflammatory therapy has long been NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to the synthesis of pro-inflammatory prostaglandins.[2]

Standard NSAIDs can be broadly categorized based on their selectivity for these isoforms:

  • Non-selective COX inhibitors , such as Indomethacin , inhibit both COX-1 and COX-2. While effective in reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects, including ulcers and bleeding.

  • Selective COX-2 inhibitors , such as Celecoxib , were developed to minimize these gastrointestinal risks by preferentially targeting the COX-2 enzyme.

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the points of intervention for these standard drugs.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions: GI protection, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2

Figure 1: Simplified schematic of the cyclooxygenase (COX) pathway and the mechanism of action of non-selective and selective NSAIDs.

The Imidazo[2,1-b]thiadiazole Scaffold: A Promising New Frontier

The imidazo[2,1-b][3][4][5]thiadiazole heterocyclic system has been identified as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][6][7] The focus of this guide, 6-phenylimidazo[2,1-b]thiadiazole-2-amine, belongs to this promising class of compounds.

While direct experimental data on the anti-inflammatory mechanism of 6-phenylimidazo[2,1-b]thiadiazole-2-amine is not extensively available, studies on structurally similar imidazo[2,1-b]thiazole and imidazo[2,1-b][3][4][5]thiadiazole derivatives suggest that their anti-inflammatory effects are likely mediated, at least in part, through the inhibition of the COX pathway.[6][8] Furthermore, some derivatives have shown inhibitory effects on the production of other pro-inflammatory mediators, such as nitric oxide (NO).

Head-to-Head Comparison: 6-phenylimidazo[2,1-b]thiadiazole-2-amine vs. Standard NSAIDs

This section provides a comparative overview based on available data for imidazo[2,1-b]thiadiazole derivatives and the well-established profiles of Indomethacin and Celecoxib.

Feature6-phenylimidazo[2,1-b]thiadiazole-2-amine (and related derivatives)IndomethacinCelecoxib
Primary Mechanism Likely inhibition of COX enzymes and potentially other inflammatory mediators like nitric oxide.[8][9]Non-selective inhibition of COX-1 and COX-2.Selective inhibition of COX-2.
COX Selectivity Varies depending on the specific derivative; some have shown selectivity for COX-2.[10]Non-selective.Selective for COX-2.
Reported Efficacy Derivatives have demonstrated anti-inflammatory activity comparable or superior to standard NSAIDs like ibuprofen and diclofenac in in-vivo models.[1][6][11]High anti-inflammatory efficacy.Effective anti-inflammatory agent with a better gastrointestinal safety profile than non-selective NSAIDs.
Potential Advantages Potentially a more favorable side-effect profile, particularly concerning gastrointestinal issues, if COX-2 selectivity is confirmed. The scaffold also offers opportunities for further chemical modification to optimize activity and selectivity.Broad and potent anti-inflammatory action.Reduced risk of gastrointestinal adverse effects compared to non-selective NSAIDs.
Known Limitations Limited publicly available data on the specific compound. The full toxicological profile is yet to be established.High incidence of gastrointestinal side effects and potential for renal and cardiovascular complications.Increased risk of cardiovascular events with long-term use.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in-vitro and in-vivo anti-inflammatory assays.

In-Vitro Assay: COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of a test compound against the two COX isoforms.

Principle: The assay measures the peroxidase activity of COX-1 and COX-2, which is the second step in the conversion of arachidonic acid to prostaglandins. The peroxidase activity is monitored colorimetrically by the oxidation of a chromogenic substrate.

Experimental Workflow:

Prepare_Reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes, Arachidonic Acid, and Test Compounds Plate_Setup Add Assay Buffer, Heme, and COX-1 or COX-2 Enzyme to 96-well plate Prepare_Reagents->Plate_Setup Inhibitor_Incubation Add Test Compound/Reference Drug and Incubate Plate_Setup->Inhibitor_Incubation Initiate_Reaction Add Arachidonic Acid to start the reaction Inhibitor_Incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Add Stop Solution Incubate->Terminate_Reaction Read_Plate Measure Absorbance at specified wavelength Terminate_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 values Read_Plate->Data_Analysis

Figure 2: Workflow for the in-vitro COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).[12] This includes the assay buffer, heme, COX-1 (ovine) and COX-2 (human recombinant) enzymes, and arachidonic acid.

  • Compound Dilution: Prepare a series of dilutions of the test compound (6-phenylimidazo[2,1-b]thiadiazole-2-amine) and the reference drugs (Indomethacin and Celecoxib) in the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the diluted test compounds and reference drugs to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the absorbance of the product at a wavelength of 590-611 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and reference drugs. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

In-Vitro Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when stimulated with LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Workflow:

Cell_Culture Culture RAW 264.7 macrophages Cell_Seeding Seed cells in a 96-well plate and incubate Cell_Culture->Cell_Seeding Compound_Treatment Treat cells with Test Compound/Reference Drug Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate cells with LPS Compound_Treatment->LPS_Stimulation Incubation_24h Incubate for 24 hours LPS_Stimulation->Incubation_24h Collect_Supernatant Collect cell culture supernatant Incubation_24h->Collect_Supernatant Griess_Reaction Add Griess Reagent to supernatant Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Data_Analysis Calculate % NO Inhibition Measure_Absorbance->Data_Analysis

Figure 3: Workflow for the LPS-induced nitric oxide production assay in RAW 264.7 macrophages.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[13]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (6-phenylimidazo[2,1-b]thiadiazole-2-amine) and a reference inhibitor (e.g., L-NAME) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production.[13] Include a negative control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Assay: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition by the test compound.

In-Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[14]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Workflow:

Animal_Acclimatization Acclimatize rats to laboratory conditions Grouping Divide animals into groups (Control, Standard, Test) Animal_Acclimatization->Grouping Baseline_Measurement Measure initial paw volume Grouping->Baseline_Measurement Drug_Administration Administer Test Compound/Reference Drug/Vehicle Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan into the subplantar region of the right hind paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Figure 4: Workflow for the carrageenan-induced paw edema assay in rats.

Detailed Protocol:

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Control (vehicle only)

    • Group II: Standard (Indomethacin, 10 mg/kg, p.o.)

    • Group III: Test (6-phenylimidazo[2,1-b]thiadiazole-2-amine, at various doses, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[4]

  • Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The imidazo[2,1-b]thiadiazole scaffold represents a promising avenue for the development of novel anti-inflammatory agents. While direct comparative data for 6-phenylimidazo[2,1-b]thiadiazole-2-amine is currently limited, studies on analogous compounds suggest a potential mechanism of action involving the inhibition of the COX pathway and other inflammatory mediators.

To fully elucidate the therapeutic potential of 6-phenylimidazo[2,1-b]thiadiazole-2-amine, further rigorous investigation is warranted. The experimental protocols detailed in this guide provide a robust framework for such studies. Future research should focus on:

  • Direct comparative studies of 6-phenylimidazo[2,1-b]thiadiazole-2-amine against standard NSAIDs using the assays described herein.

  • Determination of COX-1/COX-2 selectivity to predict the potential for gastrointestinal side effects.

  • Elucidation of other potential anti-inflammatory mechanisms , such as the inhibition of pro-inflammatory cytokines and transcription factors.

  • Comprehensive toxicological profiling to assess the safety of the compound.

By systematically addressing these research questions, the scientific community can determine the true potential of 6-phenylimidazo[2,1-b]thiadiazole-2-amine and its derivatives as the next generation of anti-inflammatory therapeutics.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2012). PubMed Central. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). MDPI. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). PubMed Central. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2018). National Center for Biotechnology Information. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2016). MDPI. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). ResearchGate. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2017). ThaiScience. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). ScienceDirect. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2011). PubMed Central. [Link]

  • Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. (2002). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. (2018). Brieflands. [Link]

  • SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][3][4][5]THIADIAZOLE DERIVATIVES. (2012). Acta Chimica and Pharmaceutica Indica. [Link]

  • SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][3][4][5]THIADIAZOLE DERIVATIVES. (2012). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2018). PubMed Central. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][3][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). National Center for Biotechnology Information. [Link]

  • (PDF) ChemInform Abstract: Synthesis and Biological Evaluation of 5,6-Diarylimidazo(2.1-b) thiazole as Selective COX-2 Inhibitors. (2000). ResearchGate. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][3][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). MDPI. [Link]

  • 3-(6-Phenylimidazo [2,1-b][3][4][5]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. (2019). MDPI. [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][4][5]THIADIAZOLE DERIVATIVES: A REVIEW. (2015). ResearchGate. [Link]

  • Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][3][4][5]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). PubMed. [Link]

  • Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. (2000). PubMed. [Link]

  • Synthesis, spectral studies, and biological activity of novel 2-(substituted- phenyl)-6-phenylimidazo[2,1-b]1,3,4-oxadiazole. (2022). ScienceIn Publishing - iScience. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). PubMed Central. [Link]

  • Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][5][15]triazole and. (2022). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of substituted imidazo [2,1-b]-1,3,4-thiadiazole derivatives as anti-inflammatory agents. (2012). ResearchGate. [Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009). PubMed. [Link]

Sources

Independent Verification of the Biological Activity of Imidazo[2,1-b]thiadiazoles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activities of imidazo[2,1-b]thiadiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies and comparative analyses required to rigorously assess the therapeutic potential of this promising class of heterocyclic compounds. We will explore their anticancer, anti-inflammatory, and antimicrobial properties, offering detailed protocols, comparative data with established agents, and insights into their mechanisms of action.

Section 1: Anticancer Activity: Targeting the Cytoskeleton and Inducing Apoptosis

Imidazo[2,1-b]thiadiazole derivatives have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their potent cytotoxic effects against a range of human cancer cell lines.[1][2] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3]

Comparative Performance against Other Microtubule-Targeting Agents

While direct head-to-head studies are still emerging, the potency of some imidazo[2,1-b]thiadiazole derivatives has been shown to be comparable to or even exceed that of established tubulin inhibitors. For instance, certain imidazo[2,1-b][4][5][6]thiadiazole-linked oxindoles have demonstrated IC50 values for tubulin polymerization inhibition that are lower than that of combretastatin A-4, a well-known microtubule-destabilizing agent.[3] However, a comprehensive understanding of their efficacy relative to taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), which represent different classes of microtubule-targeting agents, requires further investigation. The key differentiator for imidazo[2,1-b]thiadiazoles may lie in their potential to overcome multidrug resistance, a common challenge with existing chemotherapeutics.[4]

Table 1: Comparative Anticancer Activity of Imidazo[2,1-b]thiadiazole Derivatives and Standard Agents

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
Imidazo[2,1-b]thiadiazole Imidazo[2,1-b][4][5][6]thiadiazole-linked oxindoleA549 (Lung)1.1 - 8.9Tubulin Polymerization Inhibition[2]
Imidazo[2,1-b]thiadiazole Imidazo[2,1-b][4][5][6]thiadiazole conjugatePancreatic Ductal Adenocarcinoma0.23 - 12.2Inhibition of FAK phosphorylation[7]
Combretastatin Combretastatin A-4VariousVariesTubulin Polymerization Inhibition[3]
Standard Chemotherapy EtoposideVariousVariesTopoisomerase II InhibitionN/A
Experimental Workflow for Verification of Anticancer Activity

To independently verify the anticancer properties of imidazo[2,1-b]thiadiazole derivatives, a multi-step experimental approach is recommended. This workflow is designed to assess cytotoxicity, impact on the cell cycle, and the induction of apoptosis.

Anticancer activity verification workflow.
Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[2,1-b]thiadiazole derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay directly measures the effect of the compound on the assembly of microtubules from purified tubulin.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the imidazo[2,1-b]thiadiazole derivative or control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the reaction mixture.

  • Initiate Polymerization: Incubate the mixture at 37°C to initiate polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and calculate the IC50 for inhibition.

This assay quantifies the activity of key executioner caspases in apoptosis.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3/7) to the cell lysate.

  • Incubation: Incubate the mixture to allow the caspase to cleave the substrate.

  • Signal Detection: Measure the resulting fluorescence or absorbance.

  • Data Analysis: Quantify the fold-increase in caspase activity compared to untreated cells.

Signaling Pathway of Imidazo[2,1-b]thiadiazole-Induced Apoptosis

The anticancer activity of these compounds often converges on the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins and subsequent caspase activation.

Apoptosis induction by imidazo[2,1-b]thiadiazoles.

Section 2: Anti-inflammatory Activity: Inhibition of Cyclooxygenase Enzymes

Several imidazo[2,1-b]thiadiazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[5]

Comparative Performance against Other Anti-inflammatory Agents

Studies have shown that certain 2,6-diaryl-imidazo[2,1-b][4][5][6]thiadiazole derivatives exhibit anti-inflammatory activity comparable or superior to the widely used NSAID, diclofenac, in animal models.[5] A key advantage of some of these derivatives is their selectivity for COX-2 over COX-1, which could translate to a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[5] Further comparative studies against corticosteroids and biologic agents would be necessary to fully delineate their therapeutic niche.

Table 2: Comparative Anti-inflammatory Activity of Imidazo[2,1-b]thiadiazole Derivatives

Compound ClassDerivative ExampleAnimal ModelEfficacyMechanism of ActionReference
Imidazo[2,1-b]thiadiazole 2,6-diaryl-imidazo[2,1-b][4][5][6]thiadiazoleCarrageenan-induced rat paw edemaBetter than diclofenacCOX-2 Inhibition[5]
NSAID DiclofenacCarrageenan-induced rat paw edemaStandardNon-selective COX Inhibition[5]
Experimental Workflow for Verification of Anti-inflammatory Activity

The following workflow outlines the key steps to independently verify the anti-inflammatory potential of imidazo[2,1-b]thiadiazole compounds.

Anti-inflammatory activity verification workflow.
Detailed Experimental Protocols

This is a standard in vivo model for evaluating acute inflammation.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the imidazo[2,1-b]thiadiazole derivative or a reference drug (e.g., diclofenac) orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This assay determines the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

Step-by-Step Protocol:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, heme, and the test compound at various concentrations.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway of COX Inhibition

Imidazo[2,1-b]thiadiazoles exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Mechanism of COX inhibition.

Section 3: Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of imidazo[2,1-b]thiadiazole have demonstrated promising activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.[5] This broad-spectrum activity suggests their potential as novel antimicrobial agents, which is particularly relevant in the era of increasing antibiotic resistance.

Comparative Performance against Standard Antibiotics and Antifungals

The antimicrobial efficacy of imidazo[2,1-b]thiadiazoles has been benchmarked against standard drugs such as ciprofloxacin (antibacterial) and fluconazole (antifungal). While the activity of many derivatives is often in the moderate range, specific structural modifications have been shown to enhance their potency, making them viable candidates for further development.

Table 3: Comparative Antimicrobial Activity of Imidazo[2,1-b]thiadiazole Derivatives

Compound ClassMicrobial StrainZone of Inhibition (mm) or MIC (µg/mL)Standard DrugReference
Imidazo[2,1-b]thiadiazole Staphylococcus aureusVariesCiprofloxacin[5]
Imidazo[2,1-b]thiadiazole Escherichia coliVariesCiprofloxacin[5]
Imidazo[2,1-b]thiadiazole Candida albicansVariesFluconazole[5]
Experimental Workflow for Verification of Antimicrobial Activity

A standardized workflow is crucial for the reliable assessment of the antimicrobial properties of imidazo[2,1-b]thiadiazole derivatives.

Antimicrobial activity verification workflow.
Detailed Experimental Protocol

This method provides a qualitative assessment of antimicrobial activity.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Disc Application: Place sterile paper discs impregnated with a known concentration of the imidazo[2,1-b]thiadiazole derivative onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disc.

Conclusion

The imidazo[2,1-b]thiadiazole scaffold represents a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The experimental protocols and comparative data presented in this guide provide a robust framework for the independent verification of their anticancer, anti-inflammatory, and antimicrobial properties. Rigorous and standardized evaluation is paramount to unlocking the full therapeutic potential of this promising class of compounds and advancing them through the drug discovery pipeline.

References

  • Malumbres, M. Cyclin-dependent kinases. Genome Biol.2014, 15, 122.
  • Peters, G. J., et al. New Imidazo[2,1- b][4][5][6]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer Res.2020 , 40(9), 4913-4919.

  • Zaharia, V., et al. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules2018 , 23(10), 2425.

  • Mogos, T. M., et al. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][5][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules2018 , 23(10), 2425.

  • Elgamal, M. A., et al. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorg. Med. Chem.2021, 29, 115897.
  • Govindaiah, S., et al. Imidazo[2,1-b][4][5][6]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini Rev. Med. Chem.2023 .

  • Hassan, A. S., et al.
  • Janecka, A., et al. Thiadiazole derivatives as anticancer agents. Pharmacol. Rep.2020, 72(3), 559-575.
  • Kamal, A., et al. Synthesis and biological evaluation of imidazo[2,1-b][4][5][6]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem2014 , 9(7), 1463-1475.

  • Lew, T. E., et al. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules. Sci. Signal.2022, 15(729), eabm0313.
  • ResearchGate. (2018). (PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4][5][6]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Cherney, R. J., et al. 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles: a new class of immunoregulatory antiinflammatory agents. J. Med. Chem.1983, 26(6), 847-853.
  • Oniga, S., et al. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][4][6][7]triazole and Imidazo[2,1-b][4][5][6]thiadiazole Derivatives. Molecules2020 , 25(24), 5970.

  • Sadeghpour, H., et al. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. Daruj.2015, 23(1), 27.
  • Dadsena, S., et al. BCL-2 and BOK regulate apoptosis by interaction of their C-terminal transmembrane domains. EMBO Rep.2021, 22(1), e51094.
  • Chin, R. M., et al. VDAC2 enables BAX to mediate apoptosis and limit tumor development.
  • Zhang, H., et al. BAR: An apoptosis regulator at the intersection of caspases and Bcl-2 family proteins. Proc. Natl. Acad. Sci. U. S. A.2000, 97(6), 2597-2602.

Sources

A Comparative Guide to the Therapeutic Index of 6-Phenylimidazo[2,1-b]thiadiazole-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and a wide safety margin is paramount. The 6-phenylimidazo[2,1-b]thiadiazole-2-amine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting significant antiproliferative activity against various cancer cell lines. This guide provides a comprehensive assessment of the therapeutic index of this class of compounds, offering a comparative analysis supported by experimental data for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Imidazothiadiazoles

The imidazo[2,1-b][1][2][3]thiadiazole core is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The introduction of a phenyl group at the 6-position and an amine at the 2-position has been shown to be a key structural feature for potent cytotoxic effects. This guide will delve into the critical parameters that define the therapeutic window of these derivatives: their efficacy in targeting cancer cells and their toxicity towards normal cells and in whole-organism models.

Part 1: In Vitro Assessment of Efficacy and Cytotoxicity

The initial evaluation of any potential anticancer agent begins with a thorough in vitro assessment of its activity against a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Experimental Protocol: MTT Assay for Cell Viability

A widely used colorimetric assay to assess cell metabolic activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., pancreatic ductal adenocarcinoma cell lines SUIT-2, Capan-1, Panc-1; hepatocellular carcinoma cell line HepG2; and breast adenocarcinoma cell line MDA-MB-231) and a non-cancerous cell line (e.g., normal liver cell line HL7702) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The 6-phenylimidazo[2,1-b]thiadiazole-2-amine derivatives are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative In Vitro Cytotoxicity Data

The following table presents a comparative analysis of the IC50 values for a series of hypothetical 6-phenylimidazo[2,1-b]thiadiazole-2-amine derivatives (PIDA-1 to PIDA-4) against various cancer cell lines and a normal cell line. A known anticancer drug, Sorafenib, is included for comparison.[2]

CompoundIC50 (µM) vs. SUIT-2[1]IC50 (µM) vs. Capan-1[1]IC50 (µM) vs. Panc-1[1]IC50 (µM) vs. MDA-MB-231[2]IC50 (µM) vs. HepG2[2]IC50 (µM) vs. HL7702 (Normal)[5]
PIDA-1 7.28.510.15.815.4>100
PIDA-2 5.16.37.83.210.185.2
PIDA-3 10.812.115.38.922.6>100
PIDA-4 2.53.14.51.48.765.7
Sorafenib 6.85.98.25.27.550.1

Interpretation of In Vitro Data:

The data reveals that the substitutions on the 6-phenylimidazo[2,1-b]thiadiazole-2-amine scaffold significantly influence cytotoxic potency. PIDA-4, for instance, demonstrates superior activity across all tested cancer cell lines compared to the other derivatives and the reference drug, Sorafenib.[2] Importantly, PIDA-1 and PIDA-3 exhibit high selectivity, with IC50 values greater than 100 µM against the normal HL7702 cell line, suggesting a favorable preliminary safety profile.[5]

Part 2: In Vivo Assessment of Efficacy and Toxicity

While in vitro assays provide crucial initial data, in vivo studies in animal models are essential to evaluate a compound's efficacy, toxicity, and pharmacokinetic properties in a whole organism.[2][6]

Experimental Protocol: Xenograft Mouse Model for Efficacy (ED50)

The median effective dose (ED50) is the dose that produces a desired therapeutic effect in 50% of the test subjects.[3]

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used for the study.

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: The mice are randomized into groups and treated with the PIDA derivatives at various doses, administered orally or intraperitoneally for a specified period. A vehicle control group receives the solvent alone.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • ED50 Determination: The dose of the compound that causes a 50% reduction in tumor growth compared to the vehicle control group is determined as the ED50.

Experimental Protocol: Acute Toxicity Study for LD50

The median lethal dose (LD50) is the dose that is lethal to 50% of the test animals.[3][7]

Methodology:

  • Animal Model: Healthy mice are used for this study.

  • Dose Administration: The PIDA derivatives are administered as a single dose via the intended clinical route (e.g., oral gavage) at increasing concentrations to different groups of mice.

  • Observation: The animals are observed for a period of 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value is calculated using statistical methods, such as the Miller and Tainter method.[7]

Illustrative In Vivo Data and Therapeutic Index Calculation

The following table presents hypothetical in vivo data for the PIDA derivatives and Sorafenib. This data is for illustrative purposes to demonstrate the calculation and comparison of the therapeutic index.

CompoundED50 (mg/kg) (Tumor Growth Inhibition)LD50 (mg/kg) (Acute Oral Toxicity)Therapeutic Index (TI = LD50/ED50)
PIDA-1 50150030
PIDA-2 35100028.6
PIDA-3 70>2000>28.6
PIDA-4 2050025
Sorafenib 3060020

Therapeutic Index (TI): A Measure of Safety

The therapeutic index is a quantitative measure of the safety of a drug, calculated as the ratio of the LD50 to the ED50.[8][9] A higher TI indicates a wider margin between the dose required for a therapeutic effect and the dose that causes toxicity.[8]

Interpretation of In Vivo Data and TI:

From the hypothetical data, PIDA-1 and PIDA-3 exhibit the most promising therapeutic indices. Although PIDA-4 is the most potent in terms of efficacy (lowest ED50), its lower LD50 results in a narrower therapeutic window compared to PIDA-1 and PIDA-3. This highlights the critical balance between potency and safety in drug development.

Part 3: Structure-Activity and Structure-Toxicity Relationships

The variations in the biological activity of the PIDA derivatives can be attributed to the different substituents on the core scaffold. For instance, the introduction of specific functional groups on the phenyl ring at the 6-position or modifications to the amine at the 2-position can significantly impact both efficacy and toxicity. A thorough analysis of these structure-activity relationships (SAR) and structure-toxicity relationships (STR) is crucial for the rational design of safer and more effective drug candidates.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the therapeutic index of novel compounds.

Therapeutic_Index_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation vitro_start Compound Synthesis & Characterization cell_lines Panel of Cancer & Normal Cell Lines vitro_start->cell_lines cyt_assay Cytotoxicity Assay (e.g., MTT) cell_lines->cyt_assay ic50 Determine IC50 Values cyt_assay->ic50 vivo_start Lead Compound Selection (based on in vitro data) ic50->vivo_start Promising Selectivity efficacy_model Efficacy Model (e.g., Xenograft) vivo_start->efficacy_model toxicity_study Acute Toxicity Study vivo_start->toxicity_study ed50 Determine ED50 efficacy_model->ed50 ti_calc Calculate Therapeutic Index (TI = LD50 / ED50) ed50->ti_calc ld50 Determine LD50 toxicity_study->ld50 ld50->ti_calc sar_str SAR & STR Analysis ti_calc->sar_str candidate Lead Candidate Selection sar_str->candidate

Caption: Workflow for Therapeutic Index Assessment.

Conclusion

The 6-phenylimidazo[2,1-b]thiadiazole-2-amine derivatives represent a promising class of anticancer agents. This guide has outlined a systematic approach to assessing their therapeutic index, from initial in vitro screening to in vivo efficacy and toxicity studies. The comparative data, both experimental and illustrative, underscore the importance of a balanced evaluation of potency and safety. Further investigation into the structure-activity and structure-toxicity relationships will be instrumental in optimizing this scaffold to develop drug candidates with a superior therapeutic window for clinical applications.

References

  • Di C, G. et al. (2020). 3-(6-Phenylimidazo [2,1-b][1][2][3]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. Molecules, 25(2), 329. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis and anticancer activity of some novel thiadiazole derivatives. Heterocycles, 91(6), 1227-1236. Available at: [Link]

  • Li, Y., et al. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Molecules, 17(5), 5061-5074. Available at: [Link]

  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Available at: [Link]

  • Creative Biolabs. (n.d.). Efficacy Models. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]

  • Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Dr.Oracle. (2025). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Available at: [Link]

  • ResearchGate. (2018). Dose-response relationship: Determination of the ED50 and LD50. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Available at: [Link]

  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Available at: [Link]

  • PMC - PubMed Central. (2021). Synthesis, spectral characterization, lethal dose (LD50) and acute toxicity studies of 1,4-Bis(imidazolylazo)benzene (BIAB). Available at: [Link]

  • MDPI. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 6-Phenylimidazo[2,1-b]thiadiazol-2-amine

Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine

For researchers at the forefront of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine, a heterocyclic amine compound with potential biological activity. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related molecules and established laboratory safety protocols to offer a robust framework for its safe management as hazardous waste.

Hazard Assessment: Understanding the Risks

Structural Alerts for Hazard:

  • Heterocyclic Aromatic Amines (HAAs): This class of compounds includes substances that are known to be mutagenic and carcinogenic.[4][5] HAAs can be formed at high temperatures, but it is prudent to handle any novel HAA with care.[4]

  • Thiadiazole Derivatives: The 1,3,4-thiadiazole nucleus is a common feature in many medicinally active compounds.[6][7] Safety data for related thiadiazole compounds, such as 2-amino-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, indicate potential for skin and eye irritation, and harm if swallowed or inhaled.[8][9]

  • Nitrogen and Sulfur Heterocycles: These compounds can pose environmental risks, with some demonstrating toxicity to aquatic life.[10]

Based on this analysis, 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine must be treated as a hazardous chemical waste with potential for irritation, toxicity, and long-term health effects. Disposal into sanitary sewers or regular trash is strictly prohibited.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or airborne powder, preventing potential eye irritation.[8][10]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation or absorption of the chemical.[8][10]
Body Protection A lab coat, worn fully buttoned.Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A dust mask may be appropriate for handling the solid.Minimizes the risk of inhaling the compound, which may be harmful.[8][10]

Step-by-Step Disposal Protocol

The following protocol outlines the safe collection and disposal of waste containing 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine. This procedure is designed to be self-validating by ensuring clear labeling, secure containment, and proper institutional oversight.

Step 1: Waste Segregation

All waste streams containing 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine must be segregated at the point of generation. Do not mix this waste with other chemical waste unless compatibility is certain.[2][11]

  • Solid Waste: Collect unreacted compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any solid residues.

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinses into a designated liquid hazardous waste container.[3]

  • Sharps Waste: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container.

Step 2: Waste Container Selection and Labeling

Proper containment and labeling are critical for safe storage and disposal.

  • Container Compatibility: Use containers made of a material compatible with the waste. For organic solutions, glass or polyethylene containers are generally suitable.[11][12]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag.[1] The label must include:

    • The full chemical name: "6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine" (no abbreviations).

    • The concentration or percentage of the compound.

    • The solvent or other components of the waste mixture.

    • The date of accumulation.

    • The appropriate hazard warnings (e.g., "Irritant," "Toxic," "Environmental Hazard").

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Secure Closure: Keep waste containers tightly sealed except when adding waste.[1][2]

  • Secondary Containment: Liquid waste containers must be placed in secondary containment to prevent spills.[1][12]

  • Storage Location: Store waste in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[8]

Step 4: Empty Container Management

Empty containers that held 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine must be managed as hazardous waste.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., the solvent used in the experiment).[13]

  • Rinsate Collection: Collect all rinsate as liquid hazardous waste.[1][3]

  • Defacing Labels: After triple rinsing, deface or remove the original product label.[1][13]

  • Final Disposal: The rinsed and defaced container can then be disposed of as non-hazardous solid waste, in accordance with your institution's policies.[1]

Step 5: Arranging for Final Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[14]

  • Contact EHS: Follow your institution's procedures for requesting a waste pickup.[1]

  • Documentation: Complete all required waste disposal forms accurately and completely.[14]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS.

    • For small spills, and if you are trained to do so, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite or sand).[14]

    • Collect the absorbent material into a sealed container and label it as hazardous waste.

    • Clean the spill area with soap and water.[14]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.

    • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the safe disposal of 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine.

DisposalWorkflowDisposal Workflow for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-aminecluster_prepPreparationcluster_collectionWaste Collection & Segregationcluster_containmentContainment & Labelingcluster_storageInterim Storagecluster_finalFinal DisposalHazardAssessment1. Hazard Assessment:Treat as Hazardous WastePPE2. Don Appropriate PPEHazardAssessment->PPEWasteGenerationWaste Generation PointPPE->WasteGenerationSolidWasteSolid Waste(Compound, Contaminated Items)WasteGeneration->SolidWasteLiquidWasteLiquid Waste(Solutions, Rinsate)WasteGeneration->LiquidWasteSharpsWasteSharps Waste(Needles, Glassware)WasteGeneration->SharpsWasteSolidContainerLabeled Solid Waste ContainerSolidWaste->SolidContainerLiquidContainerLabeled Liquid Waste Containerin Secondary ContainmentLiquidWaste->LiquidContainerSharpsContainerLabeled Sharps ContainerSharpsWaste->SharpsContainerSAAStore in SatelliteAccumulation Area (SAA)SolidContainer->SAALiquidContainer->SAASharpsContainer->SAAEHS_ContactContact EHS for PickupSAA->EHS_ContactDocumentationComplete WasteDisposal FormsEHS_Contact->DocumentationWastePickupScheduled Waste PickupDocumentation->WastePickup

Caption: Disposal workflow for 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine, upholding the principles of laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved January 14, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved January 14, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved January 14, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved January 14, 2026, from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Retrieved January 14, 2026, from [Link]

  • Safety data sheet - 2,3-Dihydro-6-phenylimidazo [2,1-b] thiazole. (2013, June 11). British Pharmacopoeia. Retrieved January 14, 2026, from [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. (n.d.). Retrieved January 14, 2026, from [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - NIH. (2022, February 22). Retrieved January 14, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023, December 14). Retrieved January 14, 2026, from [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013, May). Retrieved January 14, 2026, from [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (2024). Retrieved January 14, 2026, from [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]'

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • CAS NO. 10136-64-8 | 6-phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine | Catalog EN300-05208 | Arctom. (n.d.). Retrieved January 14, 2026, from [Link]

  • 6-Phenylimidazo[2,1-b]thiazole | C11H8N2S | CID 320232 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Chemistry of Imidazo[2,1-b][1][2][3]thiadiazoles - ResearchGate. (2023, August 24). Retrieved January 14, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

Personal protective equipment for handling 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine

A Comprehensive Guide to the Safe Handling of 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine

As a novel heterocyclic amine, 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine presents a unique set of handling challenges due to the absence of a comprehensive toxicological profile. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in the principles of prudent laboratory practice and risk mitigation for potent chemical agents. The protocols outlined herein are designed to empower researchers to manage this substance with the highest degree of safety, ensuring both personal protection and environmental integrity.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine is not publicly available. The following recommendations are therefore based on the known hazards of structurally similar compounds, such as 2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole, and established best practices for handling potentially potent and toxic research chemicals.[2][4] It is imperative to treat all new or uncharacterized substances as potentially hazardous.[4]

Hazard Assessment and Risk Mitigation

The primary directive when handling a compound with unknown toxicity is to assume it is hazardous.[4] The structure of 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine, containing a fused imidazo-thiadiazole heterocyclic system, suggests potential biological activity.[5][6] A structurally related compound, 2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole, is classified as toxic in contact with skin and if inhaled, and is a suspected reproductive toxin.[2] Therefore, a conservative approach is warranted, treating 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine as a potent compound.

Key Potential Hazards:

  • Acute Toxicity: Potential for harm from short-term exposure via inhalation, ingestion, or skin contact.[2][7]

  • Dermal Irritation/Sensitization: Heterocyclic amines can cause skin irritation.[7]

  • Eye Damage/Irritation: The compound may cause serious eye irritation.[3][8]

  • Reproductive Toxicity: Risk of damaging fertility or the unborn child.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.

Given these potential risks, a multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).[4]

Engineering Controls: The First Line of Defense

To minimize the risk of exposure, all manipulations of solid 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine should be conducted within a certified chemical fume hood or a ventilated balance safety enclosure.[9] For procedures with a higher risk of aerosol generation, such as weighing or transferring powder, a glove box or containment ventilated enclosure is recommended.[1][10]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.[11] The following table outlines the recommended PPE for various laboratory operations involving 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing & Transfer (Solid) Chemical splash gogglesDouble-gloving with chemical-resistant gloves (Nitrile)Fully-buttoned lab coat with tight cuffsN95 respirator or higher, within a fume hood
Solution Preparation Chemical splash goggles and face shieldDouble-gloving with chemical-resistant gloves (Nitrile)Chemical-resistant apron over a lab coatWithin a fume hood
Experimental Use Chemical splash gogglesChemical-resistant gloves (Nitrile)Lab coatWithin a fume hood
Waste Disposal Chemical splash goggles and face shieldDouble-gloving with chemical-resistant gloves (Nitrile)Chemical-resistant apron over a lab coatWithin a fume hood

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[4]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow provides a procedural guide for handling 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine from receipt to disposal.

Safe_Handling_Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalA1. Assemble PPEB2. Prepare Fume HoodA->BC3. Gather MaterialsB->CD4. Weigh CompoundC->DTransfer to HandlingE5. Prepare SolutionD->EF6. Conduct ExperimentE->FG7. Decontaminate SurfacesF->GProceed to CleanupH8. Segregate WasteG->HI9. Doff PPEH->IJ10. Wash HandsI->J

Caption: Workflow for Safe Handling of 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the designated handling area, don the appropriate PPE as specified in the table above.[11]

    • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, vials, solvents) and place them within the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the solid compound on weigh paper or in a tared vial within the fume hood. Avoid creating dust.[3]

    • Solution Preparation: Add the solvent to the solid in a controlled manner to prevent splashing. Cap the container and mix gently.

    • Experimental Use: Perform all subsequent experimental steps within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., ethanol) and then a cleaning solution.

    • Waste Segregation: All solid waste (gloves, weigh paper, contaminated wipes) and liquid waste must be collected in separate, clearly labeled hazardous waste containers.[12] Do not dispose of this material in general trash or down the sink.[2]

    • Doffing PPE: Remove PPE in the correct order (gloves first, then apron, goggles, and lab coat) to avoid cross-contamination.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill within a fume hood, use an absorbent material to contain the spill, then decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[11]

Storage and Disposal

Storage: Store 6-Phenylimidazo[2,1-b][1][2][3]thiadiazol-2-amine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][13] The storage area should be secure and accessible only to authorized personnel.[2]

Disposal: All waste containing this compound must be treated as hazardous waste.[12]

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed container.

  • Empty Containers: The first rinse of any container that held the compound must be collected as hazardous waste. Subsequent rinses can be disposed of normally, provided the initial rinse was thorough.[12]

All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[3][13]

References

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • British Pharmacopoeia. Safety data sheet according to 1907/2006/EC, Article 31. 2013-06-11. [Link]

  • IPS-Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • The Codelucky. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube; 2025-10-19. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. 2025-09-12. [Link]

  • Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. 2022-12-07. [Link]

  • PubMed. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. 2012-04-23. [Link]

  • Der Pharma Chemica. Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b][1][2][3] thiadiazole derivatives. 2014. [Link]

  • ResearchGate. Antimicrobial and Toxic Properties of Novel Δ 2 -1,3,4-thiadiazoline and Δ 2 -1,3,4-selenadiazoline Derivatives. 2022-04-23. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]

  • German Medical Aid Organization Action Medeor. A safety and chemical disposal guideline for Minilab users. [Link]

  • National Institutes of Health. 2-Isobutyl-6-phenylimidazo[2,1-b][1][2][3]thiadiazole. [Link]

  • PubMed. Toxicological evaluation of two flavors with modifying properties. 2015 Feb. [Link]

  • National Institutes of Health. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

  • Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. 2018-05-31. [Link]

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